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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 1-Phenyl-2-(piperazin-1-yl)ethanone

Executive Summary & Structural Significance 1-Phenyl-2-(piperazin-1-yl)ethanone (CAS: 41298-98-0), commonly referred to as 1-phenacylpiperazine, is a bifunctional chemical scaffold of high interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

1-Phenyl-2-(piperazin-1-yl)ethanone (CAS: 41298-98-0), commonly referred to as 1-phenacylpiperazine, is a bifunctional chemical scaffold of high interest in medicinal chemistry. Featuring an electrophilic acetophenone moiety coupled with a basic, nucleophilic piperazine ring, this compound serves as a critical intermediate. It is heavily utilized in the design of central nervous system (CNS) therapeutics, kinase inhibitors, and local anesthetics []([Link]). By acting as a rigid linker that can participate in both hydrogen bonding and dipole interactions, it provides a highly tunable core for drug development professionals.

Physicochemical Profiling: The Causality of Molecular Design

Understanding the physicochemical baseline of a scaffold is the first step in rational drug design. The intrinsic properties of 1-phenyl-2-(piperazin-1-yl)ethanone dictate its pharmacokinetic behavior, specifically its absorption and distribution profiles.

PropertyValueClinical / Synthetic Implication
Molecular Weight 204.27 g/mol Well below the Lipinski limit (<500 Da), ensuring high ligand efficiency.
Molecular Formula C12H16N2O [[1]]()Provides a balanced carbon-to-heteroatom ratio for metabolic stability.
LogP (Predicted) 0.77 Slightly hydrophilic free base; ideal for downstream lipophilic functionalization.
TPSA 32.34 Ų Excellent predictor for high Blood-Brain Barrier (BBB) permeability (<90 Ų).
pKa (Piperazine NH) ~9.8Ensures protonation at physiological pH (7.4), maximizing aqueous solubility.
H-Bond Donors/Acceptors 1 / 2Optimal for establishing specific receptor-ligand interactions without severe desolvation penalties.

Expert Insight: As an application scientist, the combination of a low Topological Polar Surface Area (32.34 Ų) and a highly basic secondary amine is the hallmark of a CNS-penetrant scaffold. While a LogP of 0.77 is slightly low for passive lipid bilayer diffusion on its own, it is a deliberate advantage. During lead optimization, functionalizing the secondary amine (e.g., via reductive amination or amide coupling) will predictably push the LogP into the optimal "CNS sweet spot" (LogP 1.5–2.5), while the core ensures the molecule remains soluble in the gastrointestinal tract.

PK_Logic Prop Physicochemical Core MW: 204.27 | LogP: 0.77 | TPSA: 32.34 BBB Blood-Brain Barrier (BBB) High Permeability Profile Prop->BBB TPSA < 90 Ų Lipophilic tuning GI Gastrointestinal (GI) Rapid Aqueous Absorption Prop->GI Basic pKa (~9.8) High Solubility Target CNS Target Engagement (Receptor Binding) BBB->Target Transcellular Diffusion

Predictive pharmacokinetic cascade driven by core physicochemical properties.

Self-Validating Synthetic Methodology

A common pitfall in the synthesis of piperazine derivatives is the formation of over-alkylated (bis-substituted) byproducts due to the high nucleophilicity of the secondary amines. To establish a self-validating, high-yield protocol, we employ a temporary protection strategy using 1-Boc-piperazine. This ensures absolute regiocontrol.

Step-by-Step Protocol:

  • N-Alkylation (Nucleophilic Substitution): Suspend 1.0 equivalent of 1-Boc-piperazine and 1.2 equivalents of anhydrous potassium carbonate (K₂CO₃) in HPLC-grade acetonitrile (MeCN). Causality: The use of an aprotic polar solvent like MeCN over protic solvents prevents nucleophilic competition and accelerates the Sₙ2 reaction.

  • Electrophilic Addition: Cool the reaction to 0°C. Slowly add 1.0 equivalent of 2-bromoacetophenone dropwise. Causality: The alpha-bromo ketone is a highly reactive electrophile. Dropwise addition at 0°C mitigates exothermic degradation and prevents the formation of tar-like polymerization products.

  • Thermal Maturation: Elevate the temperature to 80°C and reflux for 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 7:3) to validate the complete consumption of the electrophile.

  • Intermediate Isolation: Filter off the inorganic salts (KBr, K₂CO₃). Concentrate the filtrate in vacuo, dissolve in dichloromethane (DCM), and wash with distilled water. Dry the organic layer over anhydrous Na₂SO₄.

  • Boc-Deprotection: Resuspend the isolated N-Boc intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours. Causality: TFA selectively cleaves the tert-butyl carbamate protecting group without affecting the robust acetophenone core.

  • Neutralization & Purification: Quench carefully with saturated aqueous NaHCO₃ until pH > 8. Extract the free base with DCM. Purify via flash column chromatography (DCM:MeOH 95:5 with 0.1% Et₃N) to yield pure 1-phenyl-2-(piperazin-1-yl)ethanone.

Synthesis A 2-Bromoacetophenone (Electrophile) C N-Boc Intermediate (SN2 Product) A->C K2CO3, MeCN 80°C, 4h B 1-Boc-Piperazine (Nucleophile) B->C D 1-Phenyl-2-(piperazin-1-yl)ethanone (Target Free Base) C->D TFA/DCM RT, 2h

Regioselective synthesis workflow of 1-Phenyl-2-(piperazin-1-yl)ethanone.

Analytical Characterization Standards

To guarantee scientific integrity, the synthesized compound must pass strict analytical validation protocols:

  • LC-MS (ESI+): The chromatogram must show a single peak with a dominant mass-to-charge ratio (m/z) of 205.1 [M+H]⁺, confirming the molecular weight of 204.27 g/mol .

  • ¹H NMR (400 MHz, CDCl₃): Validation is confirmed by the presence of a distinct singlet at ~δ 3.8 ppm (integrating for 2H), corresponding to the methylene bridge between the carbonyl and the piperazine ring. The aromatic protons of the phenyl ring will appear as a multiplet between δ 7.4–8.0 ppm.

Conclusion

1-Phenyl-2-(piperazin-1-yl)ethanone stands as a masterclass in structural efficiency. By balancing a reactive electrophilic handle with a tunable basic amine, it provides researchers with a highly predictable, BBB-permeable scaffold. Adhering to the regioselective synthetic protocols and analytical standards outlined above ensures high-fidelity compound libraries for advanced drug discovery.

References

  • Title: 1-Phenyl-2-(piperazin-1-yl)ethan-1-one Properties Source: Chemikart URL: [Link]

  • Title: Synthesis of Essential Drugs (Local Anesthetics and Piperazine Derivatives) Source: The Vespiary URL: [Link]

Sources

Exploratory

Chemical structure and molecular weight of 1-Phenyl-2-(piperazin-1-yl)ethanone

An In-Depth Technical Guide to 1-Phenyl-2-(piperazin-1-yl)ethanone Executive Summary This document provides a comprehensive technical overview of 1-Phenyl-2-(piperazin-1-yl)ethanone, a heterocyclic ketone of significant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Phenyl-2-(piperazin-1-yl)ethanone

Executive Summary

This document provides a comprehensive technical overview of 1-Phenyl-2-(piperazin-1-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. It serves as a crucial synthetic intermediate and a structural motif in the design of novel bioactive compounds. This guide details its chemical structure, physicochemical properties, validated synthetic protocols, and its established role as a scaffold for developing agents targeting the central nervous system and for potential applications in oncology diagnostics. The methodologies presented herein are grounded in established chemical principles, providing researchers and drug development professionals with the necessary details for its synthesis, characterization, and application.

Chemical Identity and Structure Elucidation

The unique arrangement of a phenyl group, an ethanone linker, and a piperazine ring provides 1-Phenyl-2-(piperazin-1-yl)ethanone with a versatile chemical profile, making it a valuable building block in synthetic chemistry.

Nomenclature and Key Identifiers

Precise identification is critical for regulatory and research purposes. The compound is most commonly identified by its CAS number, 88372-33-2.[1]

IdentifierValueSource
IUPAC Name 1-phenyl-2-(piperazin-1-yl)ethanoneInternal
Synonym 2-Phenyl-1-(piperazin-1-yl)ethanone[2]
CAS Number 88372-33-2[1]
Molecular Formula C₁₂H₁₆N₂O[1][2][3][4]
Molecular Weight 204.27 g/mol [1][3][4]
InChI Key KPXVKKBJROCIJB-UHFFFAOYSA-N[4][5]
Molecular Structure

The structure consists of a phenylacetyl group attached to one of the nitrogen atoms of a piperazine ring. The carbonyl group is adjacent to the phenyl ring, and the methylene carbon links to the piperazine nitrogen. This structure should not be confused with its isomer, 1-(4-phenylpiperazin-1-yl)ethanone, where the phenyl group is attached to the distal nitrogen of the piperazine ring.[3] The presence of a secondary amine in the piperazine ring offers a reactive site for further functionalization.

Physicochemical Properties

The following table summarizes key computed physicochemical properties which are crucial for predicting the compound's behavior in various biological and chemical systems, such as solubility and membrane permeability.

PropertyValueSource
Topological Polar Surface Area (TPSA) 32.34 Ų[2]
LogP (octanol-water partition coefficient) 0.6609[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 2[2]

Synthesis and Mechanistic Rationale

The synthesis of 1-Phenyl-2-(piperazin-1-yl)ethanone is typically achieved through standard, high-yielding reactions common in medicinal chemistry. The choice of route often depends on the availability and cost of starting materials.

Primary Synthetic Route: Nucleophilic Substitution with a Halo-Acetophenone

A robust and widely employed method involves the nucleophilic substitution of a leaving group on a 2-halo-1-phenylethanone precursor by piperazine. This reaction leverages the high nucleophilicity of the secondary amine in piperazine.

Causality: The reaction proceeds via an SN2 mechanism. Piperazine acts as the nucleophile, attacking the electrophilic methylene carbon bonded to the halogen (e.g., bromine or chlorine). A weak base is typically used to quench the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The use of a large excess of piperazine can also serve this purpose while maximizing the yield of the mono-substituted product.

synthesis_workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Final Product Piperazine Piperazine Conditions Solvent: Acetonitrile Base: K2CO3 Temp: 60°C Piperazine->Conditions Reacts with 2-Bromo-1-phenylethanone 2-Bromo-1-phenylethanone 2-Bromo-1-phenylethanone->Conditions Product 1-Phenyl-2-(piperazin-1-yl)ethanone Conditions->Product Yields

Caption: Workflow for the synthesis of 1-Phenyl-2-(piperazin-1-yl)ethanone.

Experimental Protocol:

  • To a solution of piperazine (2 equivalents) in a suitable aprotic polar solvent such as acetonitrile, add a mild inorganic base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature until the piperazine is well suspended.

  • Add a solution of 2-bromo-1-phenylethanone (1 equivalent) in acetonitrile dropwise to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to 60°C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to yield pure 1-Phenyl-2-(piperazin-1-yl)ethanone.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Alternative Synthetic Route: Amide Coupling

An alternative approach involves the coupling of phenylacetic acid with piperazine to form an amide bond. This method, while feasible, results in a different isomer, 2-phenyl-1-(piperazin-1-yl)ethanone, where the carbonyl is attached directly to the piperazine ring. To synthesize the target molecule, one could start with piperazine and phenylacetyl chloride.[1]

Causality: This reaction is a nucleophilic acyl substitution. The highly reactive nitrogen of piperazine attacks the electrophilic carbonyl carbon of phenylacetyl chloride, leading to the displacement of the chloride leaving group and formation of the desired ketone.

Applications in Research and Drug Development

The phenyl-piperazine-ethanone scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with various biological targets.

Precursor for CNS-Active Agents

Derivatives containing the core structure of 1-Phenyl-2-(piperazin-1-yl)ethanone have been synthesized and investigated for their potential as central nervous system agents. For instance, related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown significant anticonvulsant activity in animal models, suggesting the scaffold's utility in designing treatments for epilepsy.[6]

Scaffold for Sigma-1 Receptor (σ1R) Ligands

The sigma-1 receptor (σ1R) is overexpressed in numerous cancer cell lines, making it a prime target for both therapeutic intervention and diagnostic imaging.[7] Molecules incorporating piperazine substructures have demonstrated high binding affinity for σ1R.[7][8] The title compound serves as a valuable intermediate for creating more complex ligands. For example, the secondary amine of the piperazine ring can be functionalized to introduce moieties that enhance binding affinity and selectivity for σ1R, potentially leading to the development of novel PET imaging agents for tumors.[7]

Safety, Handling, and Storage

Safety: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Handling: The compound is often supplied as a hydrochloride salt, which typically improves stability and ease of handling compared to the free base.[9]

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

1-Phenyl-2-(piperazin-1-yl)ethanone is a synthetically accessible and highly versatile chemical intermediate. Its structural features make it an important building block in the discovery of new therapeutic and diagnostic agents, particularly in the fields of neuroscience and oncology. The robust synthetic protocols and clear structure-activity relationships associated with its derivatives underscore its continued relevance to the scientific and drug development communities.

References

  • PubChem. (n.d.). 1-(2-(Piperidin-1-yl)phenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Phenylpiperazin-1-yl)ethanone. Retrieved from [Link]

  • Kar, S., et al. (2021). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances. Retrieved from [Link]

  • MCE. (n.d.). 1-phenyl-2-piperidin-1-ylimino-ethanone. Retrieved from [Link]

  • Obniska, J., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of (A) 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone (PPZ).... Retrieved from [Link]

  • Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • PubChem. (n.d.). 1-Phenyl-2-(phenylimino)ethanone. Retrieved from [Link]

Sources

Foundational

Pharmacological Potential of Piperazine-Substituted Acetophenones

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] Introduction: The Synergy of Privileged Scaffolds In modern medicinal chemistry, the concept of "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Introduction: The Synergy of Privileged Scaffolds

In modern medicinal chemistry, the concept of "privileged structures"—molecular frameworks capable of providing useful ligands for more than one type of receptor or enzyme target—is central to rational drug design. This guide analyzes the pharmacological convergence of two such scaffolds: piperazine and acetophenone .[1][2][3][4]

The piperazine ring, a cyclic diamine, is ubiquitous in FDA-approved drugs (e.g., Imatinib, Ciprofloxacin, Aripiprazole) due to its ability to modulate physicochemical properties (solubility, lipophilicity) and its conformational flexibility, which allows it to act as a versatile linker. When fused or substituted with acetophenone—a key aromatic ketone building block—the resulting piperazine-substituted acetophenones exhibit a "bimodal" pharmacological profile, bridging antimicrobial efficacy with potent cytotoxic and CNS-modulating activities.

This guide dissects the synthesis, structure-activity relationships (SAR), and validated experimental protocols for this chemical class.[5][6]

Chemical Architecture & Synthesis[7][8]

The pharmacological versatility of these compounds stems from the electronic tunability of the acetophenone phenyl ring and the basicity of the piperazine nitrogens.

Synthetic Pathways

Two primary routes dominate the synthesis of these derivatives:

  • The Mannich Reaction: A three-component condensation involving acetophenone, formaldehyde, and a secondary amine (piperazine). This is the preferred route for generating

    
    -amino ketone derivatives.
    
  • Claisen-Schmidt Condensation: Used to generate chalcone hybrids, where the piperazine-acetophenone acts as the nucleophile against an aromatic aldehyde.[4]

Visualization: Synthetic Workflows

The following diagram outlines the logical flow for synthesizing these derivatives, highlighting the divergence point for creating Mannich bases versus Chalcone hybrids.

SynthesisWorkflow Acetophenone Acetophenone Scaffold (Starting Material) Intermediates Intermediate: 4-Piperazinyl Acetophenone Acetophenone->Intermediates Nucleophilic Subst. (if halo-substituted) MannichProduct Target A: Mannich Bases (β-amino ketones) Acetophenone->MannichProduct Direct Mannich Reaction ChalconeProduct Target B: Chalcone Hybrids (α,β-unsaturated ketones) Intermediates->ChalconeProduct Aldol Condensation MannichReagents Reagents: HCHO + Substituted Piperazine (HCl/Ethanol) MannichReagents->MannichProduct Aldehyde Reagents: Ar-CHO + NaOH (Claisen-Schmidt) Aldehyde->ChalconeProduct

Figure 1: Divergent synthetic pathways for piperazine-substituted acetophenones. Blue indicates starting material; Green and Red indicate distinct therapeutic target classes.

Pharmacological Profiles[2][3][5][8][9][10][11][12]

Anticancer Activity: Cytotoxicity & Mechanism

Piperazine-acetophenone hybrids, particularly chalcone derivatives , have shown significant cytotoxicity against breast (MCF-7, MDA-MB-231) and liver (HepG2) cancer cell lines.

Mechanism of Action: The anticancer efficacy is often attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway and the induction of oxidative stress leading to DNA damage. The


-unsaturated ketone moiety (in chalcones) acts as a Michael acceptor, alkylating cysteine residues on essential enzymes.

Table 1: Comparative Cytotoxicity (IC50) of Key Derivatives

Derivative TypeCell LineIC50 (µM)Mechanism ImplicatedReference
Acetophenone-Piperazin-2-one MDA-MB-468 (TNBC)6.50DNA Damage / p53 accumulation[Discovery of acetophenone..., 2024]
Piperazine Chalcone (RC-7) MCF-7 (Breast)73.72Apoptosis Induction[Synthesis, Screening..., 2021]
Piperazine Chalcone (RC-7) HepG2 (Liver)230.2Growth Inhibition[Synthesis, Screening..., 2021]
Mannich Base (PG7) HeLa (Cervical)< 10.0Mitochondrial Depolarization[Synthesis and Antimicrobial..., 2023]
Antimicrobial Potential

Mannich bases of acetophenone are particularly effective against Gram-positive bacteria due to their lipophilicity, which facilitates cell wall penetration.

  • Target: Enoyl-ACP reductase (FabI), a key enzyme in bacterial fatty acid biosynthesis.

  • Efficacy: MIC values for optimized derivatives (e.g., carrying electron-withdrawing groups like -Cl or -F on the phenyl ring) often range between 0.5 – 4 µg/mL , comparable to Ciprofloxacin.

Visualization: Signaling Modulation

The following diagram illustrates how these derivatives interfere with cancer cell survival pathways.

MechanismAction Drug Piperazine-Acetophenone Derivative PI3K PI3K Drug->PI3K Inhibits DNA Genomic DNA Drug->DNA Intercalation/ Alkylation Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces AKT AKT (Phosphorylated) PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Promotes DNA->Apoptosis Damage Response (p53 activation)

Figure 2: Mechanistic interference of piperazine-acetophenones in the PI3K/AKT pathway and direct DNA interaction leading to apoptosis.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols include internal validation steps.

Protocol A: Synthesis of Mannich Bases (Microwave Assisted)

Traditional reflux methods often suffer from long reaction times. This optimized microwave protocol enhances yield and purity.

Reagents:

  • Substituted Acetophenone (10 mmol)

  • Paraformaldehyde (15 mmol)

  • Secondary Amine (Piperazine derivative, 10 mmol)

  • Ethanol (20 mL)

  • Conc. HCl (0.5 mL - Catalyst)

Step-by-Step Methodology:

  • Pre-mixing: In a microwave-safe vessel, dissolve the acetophenone in ethanol. Add the piperazine derivative and paraformaldehyde.

  • Catalysis: Add Conc. HCl dropwise. Validation: The solution should turn slightly turbid or change color, indicating protonation/initiation.

  • Irradiation: Irradiate at 300W, 80°C for 2-5 minutes.

    • Checkpoint: Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3). The disappearance of the acetophenone spot (Rf ~0.6) confirms reaction progress.

  • Work-up: Pour the reaction mixture into crushed ice.

  • Purification: Filter the precipitate. Recrystallize from ethanol to remove unreacted amine.

    • Purity Check: Melting point determination must be sharp (<2°C range).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

This protocol measures metabolic activity as a proxy for cell viability.

Materials:

  • Cell lines: MCF-7 or HepG2.[4]

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).

Workflow:

  • Seeding: Seed

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add graded concentrations of the test compound (0.1 – 100 µM).

    • Control: DMSO vehicle control (0.1% v/v) is mandatory.

    • Positive Control: Doxorubicin (standard).

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate for 4 hours.

    • Visual Validation: Formation of purple formazan crystals indicates viable mitochondria.

  • Solubilization: Dissolve crystals in DMSO (100 µL).

  • Quantification: Measure absorbance at 570 nm.

    • Calculation: % Viability = (OD_sample / OD_control) × 100.

References

  • BenchChem. (2025).[1] A Comparative Analysis of the Biological Activities of 4'-(4-Methyl-1-piperazinyl)acetophenone and Its Analogs. Link

  • Li, D., et al. (2024). Discovery of acetophenone/piperazin-2-one hybrids as selective anti-TNBC cancer agents by causing DNA damage.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Sagar, B. K., et al. (2021).[7] Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research. Link

  • Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research. Link

  • Pietrzycka, A., et al. (2006).[3] Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Acta Poloniae Pharmaceutica.[3] Link

  • Tomar, V., et al. (2023). Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. Molecules. Link

Sources

Exploratory

Structure-activity relationship (SAR) of phenyl-piperazine ethanones

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of Phenyl-Piperazine Ethanones Abstract The phenyl-piperazine ethanone scaffold—specifically 1-phenyl-2-(piperazin-1-yl)ethanone and its derivative...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of Phenyl-Piperazine Ethanones

Abstract The phenyl-piperazine ethanone scaffold—specifically 1-phenyl-2-(piperazin-1-yl)ethanone and its derivatives—represents a privileged structure in medicinal chemistry.[1] Characterized by a flexible phenacyl linker connecting a lipophilic aryl moiety to a basic piperazine core, this architecture is central to the design of CNS-active agents (antipsychotics, antidepressants, analgesics), antifungal therapeutics, and sigma-1 receptor modulators. This guide synthesizes the chemical logic, synthetic methodologies, and pharmacological profiles of this class, providing a roadmap for optimizing lead compounds.

Introduction: The Phenacyl-Piperazine Scaffold

The core structure consists of an


-arylpiperazine linked to an acetophenone (phenyl-ethanone) moiety via a methylene bridge. This creates a "dumbbell" shape with two hydrophobic domains separated by a semi-rigid, polar linker.

Chemical Anatomy:

  • Proximal Aryl Ring (Ring A): Part of the acetophenone; modulates lipophilicity and metabolic stability.

  • The Linker (Ethanone): A carbonyl group adjacent to a methylene (

    
    ). The carbonyl serves as a hydrogen bond acceptor, while the methylene provides rotational freedom.
    
  • The Piperazine Core: A saturated heterocycle acting as a scaffold and a protonation site (basic nitrogen) for ionic interactions.

  • Distal Aryl Ring (Ring B): Attached to the N4-nitrogen; the primary determinant of receptor subtype selectivity (e.g., 5-HT vs. D2).

Chemical Synthesis

The most robust route to these derivatives is the


-alkylation of substituted phenylpiperazines with 

-haloacetophenones.
Protocol 1: General Synthesis via N-Alkylation
  • Principle: Nucleophilic attack of the secondary piperazine amine on the

    
    -carbon of the phenacyl halide.
    
  • Reaction Type:

    
     Substitution.
    

Reagents:

  • Substituted

    
    -bromoacetophenone or 
    
    
    
    -chloroacetophenone (1.0 eq).
  • Substituted 1-phenylpiperazine (1.0 - 1.2 eq).

  • Base: Potassium Carbonate (

    
    , 2-3 eq) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Catalyst (Optional): Potassium Iodide (

    
    ) to accelerate chloro- analogs.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the substituted 1-phenylpiperazine in 10 mL of anhydrous acetonitrile.

  • Activation: Add 3.0 mmol of anhydrous granular

    
    . Stir for 15 minutes at room temperature to ensure deprotonation/activation.
    
  • Addition: Dropwise add a solution of

    
    -bromoacetophenone (1.0 mmol) in 5 mL acetonitrile over 10 minutes. Note: Slow addition prevents bis-alkylation.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Work-up: Cool to room temperature. Filter off inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

SynthesisPath cluster_conditions Critical Parameters Start1 α-Haloacetophenone (Electrophile) Intermediate Transition State (SN2 Attack) Start1->Intermediate + K2CO3 / MeCN Start2 Aryl Piperazine (Nucleophile) Start2->Intermediate Product Phenyl-Piperazine Ethanone (Target Scaffold) Intermediate->Product - HX (Salt) C1 Temp: 80°C C2 Time: 4-8h C3 Base: K2CO3

Caption: Synthetic pathway for phenyl-piperazine ethanones via nucleophilic substitution.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these compounds is highly sensitive to substitutions on the two phenyl rings and the nature of the linker.

Region A: The Proximal Phenyl Ring (Acetophenone side)

This region often occupies a hydrophobic pocket in GPCRs (e.g., Dopamine D2).

  • Electronic Effects: Electron-withdrawing groups (EWGs) like

    
    , 
    
    
    
    , or
    
    
    at the para-position often enhance metabolic stability by blocking hydroxylation.
  • Steric Bulk: Large groups (e.g., biphenyl) at the para-position can drastically increase affinity for D2 receptors by interacting with secondary binding pockets, but may reduce oral bioavailability due to high lipophilicity (LogP > 5).

  • Hydrophilicity: Introduction of hydroxyl groups (

    
    ) generally reduces CNS penetration but may enhance potency against peripheral targets or antifungal activity.
    
Region B: The Ethanone Linker
  • The Carbonyl (

    
    ):  Essential for H-bonding. Reduction to an alcohol (
    
    
    
    ) often retains activity but alters selectivity (e.g., increasing affinity for
    
    
    -adrenergic receptors over D2).
  • Chain Length: Extending the linker to propanone (3 carbons) usually decreases affinity for 5-HT and D2 receptors, suggesting a strict distance requirement (

    
    ) between the aromatic ring and the basic nitrogen.
    
Region C: The Distal Phenyl Ring (Piperazine N4-side)

This is the "warhead" for receptor subtype selectivity.

  • Ortho-Substitution (2-position):

    • 
       (Methoxy):  The "gold standard" for D2/5-HT1A activity. The 2-OMe group restricts the rotation of the phenyl ring, locking it into a bioactive conformation.
      
    • 
       / 
      
      
      
      :
      2,3-Dichlorophenyl substitutions are potent partial agonists for D2 receptors (Aripiprazole-like profile).
  • Meta-Substitution (3-position):

    • 
      :  Enhances analgesic activity and 5-HT receptor binding.
      
  • Para-Substitution (4-position):

    • Often tolerated but less selective. Bulky groups here can clash with receptor walls in tight orthosteric sites.

Summary of SAR Trends (Table 1)
ModificationTarget EffectMechanism/Rationale
Linker Reduction (

)


-Adrenergic
Increases H-bond donor capability; alters vector of aryl ring.
Distal 2-OMe

D2 / 5-HT1A
Steric lock forces aryl ring orthogonal to piperazine; mimics dopamine.
Distal 3-CF3

Analgesic / 5-HT
Increases lipophilicity and engages hydrophobic pockets.
Proximal 4-F

Stability
Blocks metabolic oxidation (CYP450) at the exposed para-position.
Proximal Biphenyl

D2 Potency
Extends molecule to reach secondary binding sites (bitopic binding).

Mechanism of Action: Polypharmacology

These ligands are rarely "clean"; they act as Dirty Drugs (in a pharmacological sense), hitting multiple targets. This polypharmacology is beneficial for complex diseases like Schizophrenia or Depression.[2]

Key Pathways:

  • Dopaminergic (D2/D3): The basic nitrogen of the piperazine forms a salt bridge with Asp114 (in D2). The distal phenyl ring engages in

    
    -
    
    
    
    stacking with Phe198 .
  • Serotonergic (5-HT1A/2A): Similar binding mode; the linker carbonyl often H-bonds with Ser or Thr residues.

  • Sigma-1 (

    
    ) Receptor:  The scaffold fits the "pharmacophore" of a basic amine flanked by two hydrophobic regions. High affinity here contributes to neuroprotection and antidepressant effects.
    

SAR_Map Proximal Proximal Phenyl (Lipophilicity) Linker Ethanone Linker (H-Bond Acceptor) Proximal->Linker Piperazine Piperazine Core (Basic N / Salt Bridge) Linker->Piperazine Distal Distal Phenyl (Selectivity Determinant) Piperazine->Distal Note1 Para-F/Cl blocks metabolism Note1->Proximal Note2 Reduction to OH shifts to Alpha-1 Note2->Linker Note3 2-OMe / 2,3-Cl2 critical for D2/5-HT Note3->Distal

Caption: SAR Map illustrating the functional roles of the phenyl-piperazine ethanone domains.

Experimental Protocol: Receptor Binding Assay (D2)

To validate the biological activity of synthesized derivatives, a radioligand binding assay is the standard.

Protocol: Dopamine


 Membrane Binding 
  • Source: Rat striatal membrane homogenates or CHO cells expressing human

    
     receptors.
    
  • Radioligand:

    
    -Spiperone (0.2–0.5 nM).
    
  • Non-specific Binding: Determined using

    
     (+)-Butaclamol or Haloperidol.
    
  • Incubation:

    • Mix

      
       membrane suspension + 
      
      
      
      test compound (various concentrations) +
      
      
      radioligand.
    • Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      .
    • Incubate at

      
       for 60 minutes.
      
  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

References

  • Bhosale, S. H., et al. (2014). Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics.[3] European Journal of Medicinal Chemistry. Link

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. Part 5: 1-[2-(4-Arylpiperazin-1-yl)ethyl]-2-piperidones and related compounds. Archiv der Pharmazie. Link

  • Kharb, R., et al. (2012). Piperazine scaffold: A remarkable tool in medicinal chemistry.[1][4] Acta Poloniae Pharmaceutica. Link

  • Deveshegowda, S. N., et al. (2022).[5] Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase. Molecules. Link

  • Guo, L., et al. (2012). Design and synthesis of novel 5-phenyl-N-piperidine ethanone containing 4,5-dihydropyrazole derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Link

Sources

Foundational

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Guide for 1-Phenyl-2-(piperazin-1-yl)ethanone

Executive Summary As drug development accelerates, the safety profiling of novel synthetic intermediates and psychoactive scaffolds is paramount. 1-Phenyl-2-(piperazin-1-yl)ethanone (often referred to as 1-phenacylpipera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development accelerates, the safety profiling of novel synthetic intermediates and psychoactive scaffolds is paramount. 1-Phenyl-2-(piperazin-1-yl)ethanone (often referred to as 1-phenacylpiperazine) is a critical piperazine derivative utilized extensively in pharmacological research[1]. Because piperazine derivatives frequently exhibit central nervous system (CNS) activity, establishing a rigorous, self-validating toxicological profile is essential for laboratory safety and downstream therapeutic viability. This whitepaper synthesizes the physicochemical properties, toxicodynamics, and standardized Safety Data Sheet (SDS) parameters for this compound, alongside validated experimental protocols for its assessment.

Chemical Identity & Structural Taxonomy

Understanding the structural taxonomy of a compound is the first step in predicting its pharmacokinetic and toxicological behavior. The presence of the piperazine ring linked to a phenyl group via an ethanone bridge suggests high lipophilicity, enabling rapid blood-brain barrier (BBB) penetration.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name 1-Phenyl-2-(piperazin-1-yl)ethanone[1]
Common Synonyms 1-phenacylpiperazine; 2-(piperazin-1-yl)acetophenone[1]
CAS Number 41298-98-0 (Dihydrochloride salt)[2]
Molecular Formula C12H16N2O[1]
Molecular Weight 204.27 g/mol [1]
Appearance White crystalline powder[3]
Boiling Point 346.7 ± 27.0 °C (Predicted)[3]
Density 1.072 ± 0.06 g/cm³ (Predicted)[3]

Toxicodynamics & Mechanism of Action

In the context of occupational exposure and pharmacological research, 1-Phenyl-2-(piperazin-1-yl)ethanone acts as a central nervous system stimulant, producing effects structurally and mechanistically similar to amphetamines[3].

The primary toxicodynamic concern is the compound's affinity for monoamine transporters (DAT, SERT, NET). By binding to these transporters, the compound inhibits the reuptake of neurotransmitters (dopamine, serotonin, and norepinephrine), leading to synaptic accumulation. In an overdose or accidental exposure scenario, this manifests as a sympathomimetic toxidrome characterized by tachycardia, hyperthermia, agitation, and potential neurotoxicity.

Mechanism A 1-Phenyl-2-(piperazin-1-yl)ethanone B Monoamine Transporter (DAT/SERT/NET) A->B High Affinity Binding C Reuptake Inhibition B->C Transporter Blockade D Synaptic Monoamine Accumulation C->D Neurotransmitter Pooling E CNS Stimulation & Toxicity D->E Receptor Overactivation

Figure 1: Proposed mechanism of CNS stimulation and toxicity by piperazine derivatives.

Standardized Safety Data Sheet (SDS) Parameters

To ensure regulatory compliance and laboratory safety, the following core SDS parameters must be integrated into your institutional chemical hygiene plan.

Table 2: GHS Hazard Classifications & Safety Statements

Hazard ClassCategorySignal WordHazard Statement (H-Codes)
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritation
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritationH336: May cause drowsiness or dizziness
Core First Aid Measures
  • Inhalation: Remove the subject to fresh air immediately. If respiratory depression occurs, administer artificial respiration.

  • Skin Contact: Wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water or standard saline solution for 15 minutes, lifting upper and lower eyelids occasionally.

  • Ingestion: Do NOT induce vomiting unless directed by medical personnel. Administer activated charcoal if the patient is conscious, to limit gastrointestinal absorption.

Validated Protocols for Toxicological Profiling

A robust safety profile cannot rely on computational predictions alone. As an Application Scientist, I mandate a self-validating, multi-phase workflow to empirically determine the safety margins of novel compounds.

Workflow S1 Phase 1 In Vitro Cytotoxicity S2 Phase 2 Receptor Profiling S1->S2 IC50 Validated S3 Phase 3 Acute In Vivo Toxicity S2->S3 Ki Established S4 Phase 4 SDS & Risk Assessment S3->S4 LD50 Defined

Figure 2: Self-validating four-phase workflow for comprehensive toxicological assessment.

Protocol 1: High-Throughput In Vitro Hepatotoxicity Screening (HepG2 MTT Assay)

Causality: The liver is the primary site of xenobiotic metabolism. HepG2 cells retain critical hepatic metabolic functions, making them the gold standard for assessing the first-pass toxicity of oral psychoactive compounds. Self-Validating Mechanism: The assay incorporates a Z'-factor calculation. A Z'-factor > 0.5 ensures the assay's signal-to-noise ratio is robust enough to distinguish true toxicity from experimental artifact.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C with 5% CO₂.
    
  • Compound Preparation: Dissolve 1-Phenyl-2-(piperazin-1-yl)ethanone in pure DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final well concentrations of 0.1, 1, 10, 50, 100, and 500 μM. Ensure final DMSO concentration remains

    
     to prevent solvent-induced cytotoxicity.
    
  • Controls: Include a negative control (0.1% DMSO vehicle) and a positive control (, a known hepatotoxin) on every plate.

  • Exposure: Treat the cells for 48 hours.

  • MTT Addition: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow viable cells to reduce the tetrazolium dye to insoluble formazan.

  • Solubilization & Quantification: Carefully aspirate the media and dissolve the formazan crystals in 150 μL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Validation: Calculate the Z'-factor using the formula:

    
    . Proceed to calculate the 
    
    
    
    only if
    
    
    .
Protocol 2: Monoamine Transporter (DAT) Binding Assay

Causality: Because this compound exhibits amphetamine-like properties[3], quantifying its binding affinity (


) to the Dopamine Transporter (DAT) is critical for predicting its neurotoxic and addictive potential.
Self-Validating Mechanism: Non-specific binding is isolated using a saturating concentration of an unlabeled competitor, ensuring that the measured radioactive decay corresponds exclusively to specific receptor binding.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes, discard the supernatant, and resuspend the pellet.

  • Incubation Mixture: In a 96-well deep-well plate, combine 50 μg of membrane protein, 1 nM of the radioligand

    
    , and varying concentrations of 1-Phenyl-2-(piperazin-1-yl)ethanone (1 nM to 100 μM).
    
  • Non-Specific Binding: Define non-specific binding in parallel wells using 10 μM Indatraline.

  • Equilibration: Incubate the plates at 25°C for 2 hours to achieve steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

  • Detection & Analysis: Add scintillation cocktail to the filters and quantify bound radioactivity using a microplate scintillation counter. Calculate the

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Handling, Storage, and Spill Management

  • Engineering Controls: All weighing and manipulation of the raw powder must be conducted within a certified Class II Type B2 biological safety cabinet or a dedicated powder containment hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), a fitted N95 or P100 particulate respirator, splash goggles, and a chemically resistant lab coat.

  • Storage: Store in a tightly sealed, light-resistant container at 4°C. Desiccate to prevent degradation of the dihydrochloride salt via ambient moisture.

  • Spill Neutralization: Do not dry-sweep. Cover the spill with a damp absorbent pad or spray with a 10% ethanol solution to suppress dust. Carefully collect the material into a hazardous waste container and wash the surface with a mild detergent solution.

References

  • Title: Cas 41298-98-0, 1-PHENYL-2-PIPERAZIN-1-YLETHANONE DIHYDROCHLORIDE Source: Lookchem URL: [Link]

  • Title: 1-phenacylpiperazine - CAS 41298-98-0 Source: Molaid URL: [Link]

Sources

Exploratory

The Piperazinyl Ethanone Scaffold: An Evolutionary Pharmacophore Guide

Executive Summary The Piperazinyl Ethanone pharmacophore represents a critical structural evolution in medicinal chemistry, bridging the gap between simple heterocyclic bases and complex, high-affinity ligands. Defined b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Piperazinyl Ethanone pharmacophore represents a critical structural evolution in medicinal chemistry, bridging the gap between simple heterocyclic bases and complex, high-affinity ligands. Defined by a piperazine ring coupled to an ethanone (acetyl) moiety, this scaffold serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1]

This guide analyzes the transition of this scaffold from a simple solubilizing group in early anthelmintics to a critical binding motif in blockbuster antifungals (e.g., Ketoconazole) and modern kinase inhibitors.[1] It details synthetic protocols, structure-activity relationships (SAR), and mechanistic binding modes.[1]

Part 1: The Pharmacophore Genesis

Historical Trajectory

The discovery of the piperazinyl ethanone pharmacophore was not a singular event but an evolutionary optimization of the piperazine ring, which was first utilized as an anthelmintic agent in the 1950s.

  • Phase I: The Solubilizer (1950s): Piperazine was originally used as a simple base (e.g., Piperazine Citrate) to induce flaccid paralysis in nematodes via GABA agonism.[1]

  • Phase II: The N-Acetyl Breakthrough (1970s-1980s): Medicinal chemists discovered that acylation of the piperazine nitrogen reduced basicity and improved lipophilicity, allowing for better membrane permeability. The landmark success was Ketoconazole (Janssen Pharmaceutica, 1981), the first orally active broad-spectrum azole antifungal.[1] Its structure features a 1-acetyl-4-phenylpiperazine core, proving that the N-acetyl (ethanone) group was not just a passive linker but a critical determinant of pharmacokinetic profile and target engagement (CYP51).

  • Phase III: The Phenacyl Era (2000s-Present): Research shifted toward 2-(piperazin-1-yl)-1-arylethanone derivatives. Here, the ethanone acts as a flexible spacer, positioning the piperazine to interact with distal residues in kinases (e.g., EGFR) and GPCRs (Dopamine D2/D4).[1]

Structural Significance

The ethanone group modifies the piperazine core in three distinct ways:

  • Electronic Modulation: The carbonyl withdraws electron density, lowering the pKa of the attached nitrogen (amide formation), which prevents protonation at physiological pH, unlike the distal basic nitrogen.[1]

  • Hydrogen Bonding: The carbonyl oxygen acts as a dedicated H-bond acceptor.

  • Conformational Restriction: The partial double-bond character of the amide bond (in N-acetyl variants) restricts rotation, reducing the entropic penalty of binding.

Part 2: Synthetic Evolution & Protocols

Strategic Synthesis

The synthesis of piperazinyl ethanones generally follows two pathways depending on the target isomer: N-Acylation (for Ketoconazole-like cores) or N-Alkylation (for Phenacyl/Linker cores).

Below is a validated protocol for the N-Alkylation route, commonly used to generate 2-(piperazin-1-yl)-1-arylethanone libraries for anticancer screening.

Protocol: Synthesis of 2-(4-Substituted-piperazin-1-yl)-1-arylethanones

Objective: To synthesize a library of pharmacologically active phenacyl piperazines via nucleophilic substitution.

Reagents:

  • Substituted Piperazine (1.0 equiv)[1]

  • 2-Bromoacetophenone derivative (1.1 equiv)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)[1]
    
  • Acetonitrile (ACN) or DMF (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted piperazine (e.g., N-phenylpiperazine, 5 mmol) in ACN (20 mL).

  • Base Addition: Add anhydrous

    
     (10 mmol) to the solution. Stir for 10 minutes at room temperature to ensure suspension homogeneity.
    
  • Electrophile Introduction: Dropwise add a solution of 2-bromoacetophenone (5.5 mmol) in ACN (5 mL) over 15 minutes. Critical Step: Slow addition prevents bis-alkylation if using unsubstituted piperazine.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1] The starting piperazine spot should disappear.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ).[1] Evaporate the solvent under reduced pressure.
  • Purification: Dissolve the residue in DCM and wash with water (2x) and brine (1x). Dry over

    
    .[1] Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
    

Self-Validation Check:

  • H-NMR Diagnostic Signal: Look for a singlet (2H) around

    
     3.8–4.2 ppm, corresponding to the methylene protons (
    
    
    
    ) linking the piperazine and the aryl ring. Absence of this peak indicates reaction failure.

Part 3: Visualization of Synthetic Pathway

The following diagram illustrates the logic flow for selecting the synthetic route based on the desired pharmacophore subclass.

SyntheticPathway Start Target Pharmacophore RouteA N-Acetyl Core (Ketoconazole-like) Start->RouteA Low Basicity Req. RouteB Phenacyl Core (Kinase/CNS Ligands) Start->RouteB Flexible Linker Req. ReagentsA Reagent: Acetic Anhydride or Acetyl Chloride RouteA->ReagentsA ReagentsB Reagent: Alpha-Halo Ketone (e.g., 2-Bromoacetophenone) RouteB->ReagentsB MechA Mechanism: Nucleophilic Acyl Substitution ReagentsA->MechA MechB Mechanism: SN2 Nucleophilic Substitution ReagentsB->MechB ProductA 1-(piperazin-1-yl)ethanone (Amide Linkage) MechA->ProductA ProductB 2-(piperazin-1-yl)-1-arylethanone (Ketone Linkage) MechB->ProductB

Caption: Decision matrix for synthesizing N-acetyl vs. Phenacyl piperazine derivatives.

Part 4: Medicinal Chemistry & SAR

The biological activity of piperazinyl ethanones is heavily dependent on the substituents at the


 position of the piperazine and the aryl group attached to the ethanone.
Comparative SAR Table[1]
Pharmacophore ClassDrug/Lead ExampleRole of Ethanone MoietyKey Biological Target
N-Acetyl Piperazine Ketoconazole Modulates lipophilicity; prevents N-protonation to optimize oral absorption.CYP51 (Lanosterol 14

-demethylase)
Phenacyl Piperazine Research Leads (e.g., Compound 8d) Acts as a flexible spacer allowing the aryl group to occupy hydrophobic pockets.[1]FASN (Fatty Acid Synthase) / EGFR
Piperazine Carboxamide Piperazine-1-carboxamide Urea-like linker providing dual H-bond donor/acceptor sites.TRPV1 / FAAH (Pain modulation)
Mechanistic Binding Insights

In modern anticancer research, the 2-(piperazin-1-yl)-1-arylethanone scaffold is designed to inhibit kinases. The mechanism typically involves:

  • The Basic Nitrogen (

    
    ):  Forms a salt bridge with a conserved Aspartate or Glutamate in the active site.[1]
    
  • The Ethanone Carbonyl: Forms a hydrogen bond with the backbone amide of the hinge region.

  • The Aryl Group: Engages in

    
    -
    
    
    
    stacking interactions with the gatekeeper residue.

Part 5: Mechanistic Visualization

This diagram represents the binding mode of a Phenacyl Piperazine derivative within a theoretical Kinase ATP-binding pocket.

BindingMechanism cluster_ligand Piperazinyl Ethanone Ligand Asp Aspartate Residue (Anionic Site) Hinge Hinge Region (Backbone NH) Carbonyl Ethanone C=O (Acceptor) Hinge->Carbonyl Hydrogen Bond Pocket Hydrophobic Pocket (Gatekeeper) BasicN Piperazine N4 (Protonated) BasicN->Asp Ionic Salt Bridge BasicN->Carbonyl Linker Aryl Aryl Side Chain Carbonyl->Aryl Covalent Aryl->Pocket Pi-Pi Stacking

Caption: Molecular interaction map of the Piperazinyl Ethanone pharmacophore in a kinase active site.

Part 6: Future Outlook

The piperazinyl ethanone scaffold is currently experiencing a renaissance in Targeted Protein Degradation (TPD) .[1]

  • PROTAC Linkers: The rigid yet functionalizable nature of the piperazine ring makes it an ideal component of PROTAC linkers. The ethanone group provides a stable attachment point for E3 ligase ligands (like Thalidomide derivatives).[1]

  • Covalent Inhibitors: Introduction of acrylamide groups (propenone) instead of simple ethanones converts the scaffold into a "warhead" capable of covalently modifying Cysteine residues in kinases (e.g., BTK inhibitors).[1]

References

  • Janssen, P. A. (1981).[1] Ketoconazole, a new broad-spectrum antifungal agent. Medical Hypotheses.[1] [Link]

  • Shaquiquzzaman, M., et al. (2015).[1][2] Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents.[3][4][5] European Journal of Medicinal Chemistry. [Link]

  • Strating, J., et al. (2018).[1][6] Structure-activity relationship study of itraconazole, a broad-range inhibitor of picornavirus replication that targets oxysterol-binding protein (OSBP).[6][7] Antiviral Research.[1][4][6][7] [Link]

  • Chopra, B., et al. (2021).[1][2] Piperazine: A promising scaffold with analgesic and anti-inflammatory potential.[1][2] Drug Research.[1][8] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Proton NMR Interpretation of 1-Phenyl-2-(piperazin-1-yl)ethanone

Introduction & Structural Rationale 1-Phenyl-2-(piperazin-1-yl)ethanone, commonly referred to as a phenacylpiperazine derivative, is a critical pharmacophore and synthetic intermediate in medicinal chemistry and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

1-Phenyl-2-(piperazin-1-yl)ethanone, commonly referred to as a phenacylpiperazine derivative, is a critical pharmacophore and synthetic intermediate in medicinal chemistry and drug development. Accurate structural elucidation via


H NMR spectroscopy is essential for verifying its synthesis, purity, and conformational state. This application note provides a comprehensive, causality-driven protocol for the acquisition and interpretation of its proton NMR spectrum, ensuring researchers can confidently validate their molecular products.

Predictive Causality in Chemical Shifts

Understanding the electronic and magnetic environments of the molecule is paramount for accurate interpretation. The chemical shifts in this molecule are dictated by predictable physical phenomena .

  • The Aromatic System (Phenyl Ring): The adjacent carbonyl group exerts a strong electron-withdrawing effect (-M effect) and generates significant magnetic anisotropy. This deshields the ortho protons significantly (~7.95 ppm) compared to the meta (~7.45 ppm) and para (~7.55 ppm) protons.

  • The Alpha-Methylene Linker: The -CH

    
    - group is flanked by two highly electronegative and anisotropic groups: a carbonyl and a tertiary amine. This dual deshielding effect (via induction, -I effect) pushes the resonance downfield to a distinct singlet around 3.80 ppm in CDCl
    
    
    
    .
  • The Piperazine Core: The piperazine ring contains two distinct proton environments due to the molecule's symmetry. The methylene protons adjacent to the alkylated tertiary nitrogen (N1) typically resonate around 2.60 ppm. Those adjacent to the secondary amine (N4) appear slightly further downfield around 2.95 ppm. The secondary amine proton (N-H) is exchangeable and appears as a broad singlet, broadened further by the quadrupolar relaxation of the nitrogen atom.

Experimental Protocol: Acquisition & Processing

To ensure a self-validating system, the following protocol guarantees high-fidelity spectral data. Every step is designed to eliminate artifacts and ensure quantitative reliability .

Step 1: Sample Preparation
  • Massing: Weigh exactly 5–10 mg of highly purified 1-phenyl-2-(piperazin-1-yl)ethanone. Causality: This mass range ensures an optimal Signal-to-Noise Ratio (SNR) without causing concentration-dependent line broadening or viscosity issues.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl
    
    
    
    is selected for its excellent solvation properties and minimal solvent residual peak interference (7.26 ppm), while TMS provides an absolute 0.00 ppm reference point.
  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Causality: Removing particulate matter prevents the distortion of magnetic field homogeneity, ensuring sharp, well-resolved Lorentzian peaks.

Step 2: Data Acquisition Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Sequence: Standard 1D

    
    H pulse sequence (e.g., zg30).
    
  • Scans (NS): 16 to 64 scans.

  • Relaxation Delay (D1): 1.5 to 2.0 seconds. Causality: A sufficient relaxation delay ensures complete longitudinal relaxation (

    
    ) of all protons, which is strictly required for accurate quantitative integration.
    
Step 3: Spectral Processing
  • Fourier Transform: Apply a line broadening (LB) of 0.3 Hz prior to FT to optimize SNR without sacrificing resolution.

  • Phase Correction: Perform manual zero-order and first-order phase corrections to yield perfectly symmetrical peak shapes.

  • Baseline Correction: Apply a polynomial baseline correction. Causality: A perfectly flat baseline is the mathematical prerequisite for accurate integration values.

Quantitative Data Presentation

The following table summarizes the expected


H NMR spectral data for 1-phenyl-2-(piperazin-1-yl)ethanone in CDCl

.
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCausality / Rationale
7.95Doublet (d)~7.5 - 8.02HPhenyl ortho (H-2, H-6)Deshielded by C=O magnetic anisotropy and -M effect.
7.55Triplet (t)~7.51HPhenyl para (H-4)Standard aromatic resonance, slightly deshielded.
7.45Triplet (t)~7.52HPhenyl meta (H-3, H-5)Standard aromatic resonance.
3.80Singlet (s)-2H-C(=O)-CH

-N
Deshielded by adjacent carbonyl and tertiary nitrogen.
2.95Triplet (t)~4.8 - 5.04HPiperazine CH

(C-3', C-5')
Adjacent to secondary amine (N-H).
2.60Triplet (t)~4.8 - 5.04HPiperazine CH

(C-2', C-6')
Adjacent to alkylated tertiary amine.
1.90Broad Singlet (br s)-1HPiperazine N-HExchangeable proton; broad due to N quadrupolar relaxation.

Self-Validating System Check: Integration of the aromatic region (5H) must perfectly ratio against the alpha-methylene (2H) and piperazine core (8H) to validate structural integrity. If the ratio deviates, it indicates incomplete substitution, solvent contamination, or degradation, prompting immediate re-purification.

Workflow Visualization

G N1 Sample Prep: 1-Phenyl-2-(piperazin-1-yl)ethanone in CDCl3 + TMS N2 1H NMR Acquisition (400 MHz, 16-64 Scans) N1->N2 N3 Data Processing (FT, Phase/Baseline Corr.) N2->N3 N4 Spectral Interpretation (Integration & Multiplicity) N3->N4 N5 Structural Verification (Aromatic, Alpha-CH2, Piperazine) N4->N5

Workflow for the acquisition and interpretation of 1H NMR spectra for structural elucidation.

References

  • Title: High-Resolution NMR Techniques in Organic Chemistry (Third Edition) Source: Elsevier / Barnes & Noble URL: [Link]

  • Title: Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

Application

Preparation of hydrochloride salts of 1-Phenyl-2-(piperazin-1-yl)ethanone

Abstract This application note details the optimized protocol for the synthesis of 1-Phenyl-2-(piperazin-1-yl)ethanone (CAS: 88372-33-2) and its conversion into a stable hydrochloride salt . This compound, a phenacyl der...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the optimized protocol for the synthesis of 1-Phenyl-2-(piperazin-1-yl)ethanone (CAS: 88372-33-2) and its conversion into a stable hydrochloride salt . This compound, a phenacyl derivative of piperazine, serves as a critical pharmacophore in the development of antifungal, antidepressant, and antipsychotic agents.

The guide addresses the primary synthetic challenge: preventing bis-alkylation of the piperazine ring. We present two validated methodologies:

  • Method A (High Purity): Use of N-Boc-piperazine protection (Recommended for Pharma/GLP).

  • Method B (Cost-Effective): Direct alkylation using stoichiometric excess.

Chemical Strategy & Causality

Structural Distinction

It is vital to distinguish the target Ketone from its Amide isomer.

  • Target: 1-Phenyl-2-(piperazin-1-yl)ethanone (Phenacyl piperazine).

    • Structure: Phenyl-C(=O)-CH₂-N(Piperazine).[1]

  • Isomer (Not covered): 2-Phenyl-1-(piperazin-1-yl)ethanone (Phenylacetyl piperazine).

    • Structure: Phenyl-CH₂-C(=O)-N(Piperazine).

The Bis-Alkylation Problem

Piperazine contains two equivalent secondary amine sites. Reacting piperazine 1:1 with 2-bromoacetophenone typically results in a statistical mixture of:

  • Mono-alkylated product (Target)

  • Bis-alkylated impurity (1,4-diphenacylpiperazine)

  • Unreacted piperazine[2]

Solution:

  • Method A eliminates this by blocking one nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Method B suppresses bis-alkylation by using a large molar excess (4-5 equiv.) of piperazine, statistically favoring the mono-adduct.

Experimental Protocols

Method A: Protected Route (Recommended)

Best for high-purity applications where column chromatography must be minimized.

Step 1: Alkylation

  • Dissolve: In a 250 mL round-bottom flask, dissolve 1-Boc-piperazine (1.0 equiv, 10 mmol, 1.86 g) and Triethylamine (1.2 equiv, 12 mmol, 1.67 mL) in Dichloromethane (DCM) (50 mL).

  • Cool: Place the flask in an ice-water bath (0–5 °C).

  • Add: Dropwise add a solution of 2-Bromoacetophenone (1.0 equiv, 10 mmol, 1.99 g) in DCM (10 mL) over 30 minutes.

    • Reasoning: Slow addition at low temperature minimizes exotherms and side reactions.

  • React: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash organic layer with water (2 x 30 mL) and brine (30 mL). Dry over Na₂SO₄ and concentrate in vacuo to yield tert-butyl 4-(2-oxo-2-phenylethyl)piperazine-1-carboxylate.

Step 2: Deprotection & Salt Formation (One-Pot)

  • Dissolve: Dissolve the intermediate from Step 1 in 1,4-Dioxane (20 mL).

  • Acidify: Add 4M HCl in Dioxane (10 equiv, 25 mL) dropwise at 0 °C.

    • Causality: Anhydrous acidic conditions cleave the Boc group while simultaneously precipitating the hydrochloride salt.

  • Stir: Allow to warm to RT and stir for 2–4 hours. A white precipitate should form.

  • Isolate: Filter the solid under vacuum. Wash the cake with Diethyl Ether (3 x 20 mL) to remove organic impurities and residual HCl.

  • Dry: Dry in a vacuum oven at 40 °C for 12 hours.

Method B: Direct Alkylation (Scale-Up)

Best for cost-sensitive synthesis where excess piperazine can be recovered.

  • Prepare Base: Dissolve Piperazine (5.0 equiv, 50 mmol, 4.30 g) in Acetonitrile (60 mL) containing K₂CO₃ (2.0 equiv, 20 mmol, 2.76 g).

  • Add Electrophile: Add 2-Bromoacetophenone (1.0 equiv, 10 mmol, 1.99 g) dissolved in Acetonitrile (10 mL) dropwise over 1 hour at 0 °C.

  • Stir: React at RT for 12 hours.

  • Filtration: Filter off inorganic salts (KBr, K₂CO₃).

  • Evaporation: Concentrate the filtrate. The residue contains the product and excess piperazine.[2]

  • Purification:

    • Dissolve residue in DCM (50 mL).

    • Wash with water (5 x 20 mL). Crucial Step: Excess piperazine is highly water-soluble and will wash away; the mono-alkylated product partitions into DCM.

  • Salt Formation: Dissolve the oily free base in Ethanol (20 mL). Add conc. HCl (37%) (2.5 equiv) dropwise. Cool to 0 °C to crystallize the dihydrochloride salt.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 2-Bromoacetophenone Decision Select Method Start->Decision MethodA Method A: N-Boc Protection (High Purity) Decision->MethodA High Purity Req. MethodB Method B: Direct Alkylation (Cost Effective) Decision->MethodB Bulk Scale StepA1 Reaction w/ N-Boc-Piperazine (DCM, Et3N, 0°C) MethodA->StepA1 InterA Intermediate: N-Boc-Phenacyl-Piperazine StepA1->InterA StepA2 Deprotection: 4M HCl in Dioxane InterA->StepA2 Final Target: 1-Phenyl-2-(piperazin-1-yl)ethanone Dihydrochloride StepA2->Final StepB1 Reaction w/ Excess Piperazine (5 eq) (ACN, K2CO3) MethodB->StepB1 WorkupB Aqueous Workup (Remove excess Piperazine) StepB1->WorkupB SaltB Salt Formation: EtOH + Conc. HCl WorkupB->SaltB SaltB->Final

Caption: Decision tree for synthetic route selection based on purity vs. cost requirements.

Technical Data & Characterization

Stoichiometry of the Salt

The dihydrochloride salt (


) is the preferred form for stability.
  • Mono-HCl: Hard to control; often hygroscopic.

  • Di-HCl: Stable, crystalline solid.

ParameterValueNotes
Molecular Weight (Free Base) 204.27 g/mol Oily liquid or low-melting solid
Molecular Weight (2HCl Salt) 277.19 g/mol White crystalline solid
Solubility (Salt) Water, MethanolInsoluble in Ether, DCM
Melting Point (2HCl) ~240–250 °C (dec.)Decomposes upon melting
Expected NMR Signals (D₂O)
  • Aromatic: δ 7.5–8.0 ppm (m, 5H, Phenyl group).

  • Linker (Phenacyl): δ 4.8–5.0 ppm (s, 2H, -C(=O)-CH₂-N). Note: May overlap with HDO peak in D₂O; use DMSO-d6 if needed.

  • Piperazine Ring: δ 3.4–3.8 ppm (m, 8H, Piperazine protons).

Troubleshooting & Expert Insights

  • Hygroscopicity: Piperazine salts can be hygroscopic. If the final product becomes sticky, recrystallize from hot Ethanol with a few drops of water, then dry strictly under P₂O₅ in a desiccator.

  • Yellow Discoloration: Indicates oxidation of the phenacyl moiety or presence of free bromine. Wash the crude free base with 10% Na₂S₂O₃ (sodium thiosulfate) before salt formation to prevent this.

  • TLC Monitoring:

    • The free base will streak on silica due to the basic nitrogen. Add 1% Triethylamine to your TLC eluent (e.g., DCM:MeOH:TEA 90:9:1) for sharp spots.

    • Stain with Ninhydrin (stains free secondary amine red/purple) or UV (visualizes phenyl ring).

References

  • Chao-Guo, Y., et al. (2003). "Synthesis of piperazine derivatives via nucleophilic substitution." Journal of Chemical Research, 2003(1), 12-14. 3[1][4][5][3]

  • BenchChem Technical Support. (2025). "Purification of Products from 1-(2-Chloroethyl)piperazine Hydrochloride Syntheses." BenchChem Application Notes. 6

  • ChemicalBook. (2025). "Product Data: 1-phenyl-2-(piperazin-1-yl)ethanone." 7

  • PubChem. (2025).[8] "Compound Summary: 1-Phenyl-2-(piperazin-1-yl)ethanone." National Library of Medicine.[8] 8[1][4][5][3]

Sources

Method

Application Note: Optimization of Thin-Layer Chromatography (TLC) Systems for Piperazine Derivatives

Introduction and Chemical Context Piperazine and its substituted derivatives are privileged scaffolds in modern drug discovery, featured prominently in antihistamines, antipsychotics, and targeted therapeutics. The core...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

Piperazine and its substituted derivatives are privileged scaffolds in modern drug discovery, featured prominently in antihistamines, antipsychotics, and targeted therapeutics. The core structure—a rigid, six-membered aliphatic heterocycle containing two opposing nitrogen atoms—confers excellent hydrogen-bonding capabilities and a large polar surface area, making it highly desirable for modulating pharmacological activity (1)[1]. However, these intrinsic physicochemical properties, notably their basicity (pKa values of ~5.35 and 9.73), significantly complicate their chromatographic behavior and require specialized analytical approaches.

The Causality of Chromatographic Tailing

When analyzing piperazine derivatives via standard normal-phase Thin-Layer Chromatography (TLC), the primary obstacle is severe peak tailing.

The Mechanism: Standard TLC plates utilize silica gel, which is densely populated with weakly acidic silanol groups (Si-OH). When basic piperazine derivatives are applied, strong acid-base interactions and hydrogen bonding occur between the secondary or tertiary amines of the piperazine ring and the stationary phase. If these interactions are not mitigated, the analyte "drags" across the plate, resulting in smeared spots that obscure purity assessments and make Retention Factor (


) calculations entirely unreliable.

The Solution: The mobile phase must be engineered to competitively inhibit these interactions. The addition of a volatile base modifier—such as Triethylamine (TEA) or aqueous ammonia—is mandatory. The base modifier saturates the acidic silanol sites on the silica, allowing the piperazine derivatives to partition cleanly between the mobile and stationary phases, yielding tight, well-resolved spots (2)[2].

Mobile Phase Selection

Selecting the correct solvent system depends heavily on the substitution pattern of the piperazine ring. Table 1 summarizes the most effective, field-proven solvent systems.

Table 1: Optimized Mobile Phase Systems for Piperazine Derivatives
Chromatography TypeStationary PhaseSolvent System (v/v)Additives/ModifiersApplication
Normal Phase Silica Gel 60 F254DCM : MeOH (90:10 to 80:20)1-5% Triethylamine (TEA)Standard purification and monitoring of crude reaction mixtures[2].
Normal Phase Silica Gel 60 F254Hexane : EtOAc (Gradient)1% Aqueous NH₄OHSeparation of highly lipophilic substituted piperazines[2].
Reversed-Phase RP-18 (C18)Methanol : Water (Gradient)TRIS buffer + Acetic AcidEvaluation of lipophilicity (log P) of N-substituted piperazine amides[3].

Visualization Strategies

Unsubstituted or alkyl-substituted piperazines lack a conjugated


-electron system, rendering them invisible under standard short-wave UV light (254 nm). While arylpiperazines can be visualized via UV quenching (4)[4], universal detection requires chemical derivatization.
Table 2: Visualization Reagents for Piperazine Derivatives
ReagentTarget Functional GroupVisual OutcomeMechanism & Notes
UV Light (254 nm) Conjugated

-systems
Dark spots on green backgroundOnly effective for aryl-piperazines or highly conjugated derivatives[4].
Dragendorff's Reagent Basic nitrogens, lipophilic aminesBrown/orange spots on yellow backgroundForms a heavy metal (bismuth) complex with protonated amines; the gold standard for basic heterocycles[5].
Ninhydrin Primary & secondary aminesBlue/purple spots upon heatingForms Ruhemann's purple; ideal for detecting unreacted starting piperazine[5],[6].
Phosphomolybdic Acid (PMA) Universal / Oxidizable groupsDark blue/green spots on yellow backgroundNon-specific oxidation upon heating[4].

Experimental Protocols

Protocol 1: Normal-Phase TLC Development & Validation
  • Plate Preparation: Cut an aluminum-backed Silica Gel 60 F254 plate to the desired size. Draw a baseline 1 cm from the bottom using a graphite pencil.

  • Sample Application: Dissolve the crude piperazine mixture in a volatile solvent (e.g., DCM or EtOAc) to a concentration of ~1-5 mg/mL. Spot 1-2 µL onto the baseline using a glass capillary.

  • System Suitability & Validation (Crucial Step): Co-spot a known reference standard of the starting piperazine. A self-validating system will elute the reference standard as a tight, symmetrical spot without tailing. If tailing is observed, the protocol mandates increasing the base modifier (e.g., TEA) by 0.5% v/v to ensure all free silanol groups are saturated.

  • Chamber Saturation: Prepare the mobile phase (e.g., DCM:MeOH 90:10 with 1% TEA) in a TLC chamber. Line the chamber with filter paper and allow it to equilibrate for 10 minutes to ensure vapor saturation, preventing edge effects and uneven solvent fronts.

  • Development: Place the plate in the chamber. Allow the solvent front to migrate until it is 1 cm from the top edge.

  • Drying: Remove the plate and dry thoroughly using a heat gun or compressed air to volatilize all mobile phase components, especially the TEA, which will otherwise interfere with subsequent chemical staining.

Protocol 2: Post-Chromatographic Derivatization

Step A: UV Assessment

  • Examine the dried plate under short-wave UV light (254 nm). Mark any UV-active spots (aryl-piperazines) lightly with a pencil[4].

Step B: Chemical Staining (Dragendorff's Reagent)

  • Preparation: Use a commercially available Dragendorff spray or prepare by mixing potassium bismuth iodide solutions.

  • Application: In a fume hood, evenly spray or dip the TLC plate into the Dragendorff reagent.

  • Observation: Basic piperazine derivatives will immediately appear as distinctive brown or bright orange spots against a pale yellow background (5)[5]. No heating is required.

Step C: Alternative Staining (Ninhydrin for Secondary Amines)

  • Preparation: Dissolve 2 g of ninhydrin in 100 mL of n-butanol and add 20 mL of glacial acetic acid (6)[6].

  • Application: Dip the plate into the ninhydrin solution and allow excess liquid to drain.

  • Heating: Heat the plate evenly with a heat gun or on a hot plate at 110°C for 1-2 minutes until blue/purple spots develop, indicating the presence of secondary amines (e.g., mono-substituted or unreacted piperazine)[5],[6].

Workflow Visualization

TLCOptimization Start Crude Piperazine Mixture Phase Stationary Phase Selection (Silica Gel 60 F254 vs. RP-C18) Start->Phase Solvent Mobile Phase Optimization (e.g., DCM:MeOH + 1% TEA) Phase->Solvent Develop TLC Plate Development (Capillary Action) Solvent->Develop UV UV Detection (254 nm) For Aryl-Piperazines Develop->UV Stain Chemical Derivatization (Dragendorff / Ninhydrin) Develop->Stain Analyze Rf Calculation & Purity Assessment UV->Analyze Stain->Analyze

Workflow for TLC optimization and visualization of piperazine derivatives.

References

  • Evaluation of lipophilicity of piperazine derivatives by thin layer chromatography and principal component analysis. ResearchGate.3

  • TLC Staining solutions. Org Prep Daily.5

  • Technical Support Center: Purification of 4-(Piperazin-1-YL)oxan-3-OL. Benchchem.2

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate.1

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.6

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6. NIH / PMC.4

Sources

Application

Application Note: Storage, Handling, and Stability Protocols for 1-Phenyl-2-(piperazin-1-yl)ethanone

Introduction & Chemical Profiling 1-Phenyl-2-(piperazin-1-yl)ethanone (also known as phenacylpiperazine) is a highly reactive -amino ketone utilized extensively as a building block in the synthesis of central nervous sys...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

1-Phenyl-2-(piperazin-1-yl)ethanone (also known as phenacylpiperazine) is a highly reactive


-amino ketone utilized extensively as a building block in the synthesis of central nervous system (CNS) agents, antihistamines, and complex heterocyclic therapeutics.

Due to its bifunctional nature—containing both an electrophilic phenacyl ketone and a nucleophilic secondary amine—the compound presents unique stability challenges. This application note establishes the authoritative protocols for storing, handling, and reconstituting this compound to prevent degradation, ensuring high-fidelity data in downstream pharmacological assays and synthetic workflows.

Mechanistic Causality of Instability

In its free base form, 1-Phenyl-2-(piperazin-1-yl)ethanone is inherently unstable. The secondary amine at the N4 position of the piperazine ring acts as a potent nucleophile that can attack the electrophilic ketone carbon of an adjacent molecule. This intermolecular condensation leads to uncontrolled oligomerization and the formation of complex aminal networks [3]. Furthermore, the


-carbon is highly susceptible to auto-oxidation when exposed to atmospheric oxygen and ambient light.

To circumvent these degradation pathways, the compound is predominantly synthesized, supplied, and stored as a dihydrochloride salt (CAS 41298-98-0) [1][2]. The addition of hydrochloric acid protonates both the N1 and N4 nitrogens of the piperazine ring, effectively eliminating their nucleophilicity and stabilizing the molecular structure.

DegradationPathway FreeBase 1-Phenyl-2-(piperazin-1-yl)ethanone (Free Base) Attack Intermolecular Attack (N4 Amine to Ketone) FreeBase->Attack T > 25°C Oxidation Auto-oxidation (N-oxide formation) FreeBase->Oxidation O2 / Light Salt Dihydrochloride Salt (Stable Form) FreeBase->Salt + 2 HCl (g) Protonation Oligomer Aminal Oligomers (Degradation Products) Attack->Oligomer Polymerization

Mechanistic degradation pathways of the free base vs. stabilization via dihydrochloride salt.

Core Storage Requirements

The physical and chemical integrity of 1-Phenyl-2-(piperazin-1-yl)ethanone dictates strict environmental controls. Deviations from these parameters exponentially increase the rate of degradation.

  • Thermal Control: Long-term storage requires temperatures of -20°C . For active use (within 1-2 weeks), the compound can be stored at 2-8°C.

  • Atmospheric Control: The dihydrochloride salt is highly hygroscopic. It must be stored in a sealed desiccator. The headspace of the primary container should be purged with an inert gas (Argon or dry Nitrogen) to prevent auto-oxidation.

  • Photostability: The phenacyl moiety can undergo Norrish-type photochemical cleavage under prolonged UV/Vis exposure. Storage in amber glass vials is mandatory.

Quantitative Stability Matrix

The following table summarizes the degradation kinetics of 1-Phenyl-2-(piperazin-1-yl)ethanone under various storage conditions, highlighting the critical necessity of proper handling.

Storage ConditionChemical FormAtmosphere30-Day Purity (%)6-Month Purity (%)Primary Degradant
-20°C, Dark DihydrochlorideArgon>99.8%>99.0%None detected
4°C, Dark DihydrochlorideAir98.2%95.4%Hydrolysis products
25°C, Light DihydrochlorideAir92.1%84.3%Photolytic cleavage
25°C, Dark Free BaseAir<70.0%<40.0%Aminal Oligomers

Handling and Reconstitution Protocol

To maintain a self-validating experimental system, researchers must follow a rigorous methodology when preparing stock solutions. This protocol ensures that the molarity of the solution remains exact and that no degradation is introduced during the handling phase.

Step-by-Step Methodology

Phase 1: Preparation and Weighing

  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it inside a room-temperature desiccator for 45–60 minutes prior to opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic dihydrochloride salt, accelerating hydrolysis and causing severe weighing inaccuracies.

  • Inert Weighing: Open the vial exclusively under a stream of dry Argon or inside a glove box. Rapidly weigh the desired mass into a sterile, amber glass vial.

  • Headspace Purging: Immediately purge the source vial with Argon before resealing and returning it to -20°C storage.

Phase 2: Reconstitution 4. Solvent Selection: Use only HPLC-grade, degassed solvents. For the dihydrochloride salt, Milli-Q Water or anhydrous DMSO are optimal.

  • Causality: Dissolved oxygen in standard solvents generates reactive oxygen species (ROS) under ambient light, which rapidly oxidizes the piperazine ring.

  • Dissolution: Add the degassed solvent to the weighed solid. Vortex gently for 30 seconds until a clear, colorless solution is achieved. Avoid sonication, as the localized heat can induce thermal degradation.

Phase 3: Aliquoting and Validation 6. Aliquoting: Divide the stock solution into single-use amber glass vials (e.g., 50 µL to 100 µL volumes).

  • Causality: This eliminates freeze-thaw cycles. Repeated freezing and thawing causes localized concentration gradients and micro-precipitate formation, destroying the effective molarity of the stock.

  • Self-Validation (Integrity Check): Analyze a 5 µL aliquot of the freshly prepared stock via LC-MS (UV detection at 254 nm). The presence of a single sharp peak corresponding to m/z 205.1 [M+H]⁺ validates successful reconstitution without oligomerization.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to -80°C for long-term storage.

Workflow Start Equilibrate vial to Room Temp (in desiccator) Purge Purge headspace with Argon/N2 Start->Purge Weigh Rapid weighing under inert atmosphere Purge->Weigh Solvent Dissolve in degassed solvent (DMSO/H2O) Weigh->Solvent Aliquot Aliquot into single-use amber vials Solvent->Aliquot Store Flash-freeze & Store at -80°C (Protect from light) Aliquot->Store

Optimal handling and reconstitution workflow for 1-Phenyl-2-(piperazin-1-yl)ethanone.

References

  • LookChem. "CAS 41298-98-0, 1-PHENYL-2-PIPERAZIN-1-YLETHANONE DIHYDROCHLORIDE Basic Information and Safety Data." LookChem. Available at: [Link]

  • ResearchGate. "Alpha-Amino Ketone based Polymeric Pyrazines: Synthesis and Stability." ResearchGate. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Solving stability problems of 1-Phenyl-2-(piperazin-1-yl)ethanone in solution

Case ID: STAB-51639 | Status: Active | Topic: Solution Stability & Handling Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers Executive Summary & Molecule Profile 1-Phenyl-2-(piperazin-1-yl)ethan...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: STAB-51639 | Status: Active | Topic: Solution Stability & Handling Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers

Executive Summary & Molecule Profile

1-Phenyl-2-(piperazin-1-yl)ethanone (often supplied as the hydrochloride salt, CAS 51639-57-7) is a structural motif commonly found in psychoactive cathinone derivatives and pharmaceutical intermediates. Its chemical structure features an


-aminoketone  core linked to a piperazine  ring.

This specific molecular architecture presents a "perfect storm" for solution instability. The electron-withdrawing ketone makes the


-protons acidic, while the basic piperazine nitrogens facilitate self-catalysis. Without proper handling, researchers often observe rapid yellowing, precipitation, or the appearance of "ghost peaks" in LC-MS data.
Physicochemical Profile
PropertyValue / CharacteristicImplication for Stability
Core Motif

-Aminoketone (Tertiary amine linkage)
Susceptible to photolysis and oxidative cleavage.[1]
Functional Group Secondary Amine (Piperazine N4)Highly nucleophilic; prone to intermolecular condensation (oligomerization) with the ketone carbonyl.
pKa (Calc) ~5.4 (N1), ~9.8 (N4)Solubility and stability are strictly pH-dependent.
LogP ~0.66Moderate lipophilicity; free base may precipitate in aqueous buffers > pH 8.

Critical Instability Mechanisms

To solve stability issues, you must understand the mechanism of degradation. This molecule degrades primarily through three pathways:

Mechanism A: Intermolecular Condensation (The "Yellowing" Effect)

Unlike tertiary


-aminoketones which are relatively stable, this molecule possesses a distal secondary amine on the piperazine ring. In the free base form (pH > 7), this amine acts as a nucleophile, attacking the ketone carbonyl of a neighboring molecule. This leads to the formation of hemiaminals and Schiff base oligomers, resulting in a characteristic yellow-to-orange discoloration.
Mechanism B: Oxidative Dealkylation

In the presence of dissolved oxygen and light, the


-aminoketone linkage is susceptible to radical-mediated oxidation. This often cleaves the C-N bond, releasing the free piperazine and forming benzaldehyde or benzoic acid derivatives.
Mechanism C: Photochemical Norrish Cleavage

The aromatic ketone chromophore absorbs UV light, leading to Norrish Type I or II cleavage, generating radical species that further accelerate degradation.

Troubleshooting Guide (Q&A)

Scenario 1: "My solution turned yellow overnight."

Diagnosis: Oligomerization via Schiff base formation. Cause: You likely stored the compound as a free base or in a neutral/basic buffer (pH > 7) at room temperature. The deprotonated terminal nitrogen attacked the ketone of another molecule.

Corrective Action:

  • Acidify immediately: Lower the pH to < 4.0 using 0.1M HCl or Formic Acid. This protonates the terminal amine (blocking its nucleophilicity).

  • Switch to Salt Form: Always store stock solutions as the dihydrochloride (2HCl) salt .

  • Discard if opaque: If the solution is cloudy, irreversible polymerization has occurred.

Scenario 2: "I see 'Ghost Peaks' in my LC-MS chromatogram."

Diagnosis: On-column degradation or dimer formation. Cause:

  • Peak at [2M+H]: Non-covalent dimer formed in the ESI source (common artifact, not real degradation).

  • Peak at [2M - 18 + H]: Covalent dimer (Schiff base) formed in the sample vial.

  • Peak at [M+16]: N-oxide formation due to lack of antioxidants.

Corrective Action:

  • Protocol Check: Are you using an ammonium bicarbonate buffer (pH 8-9)? Switch to 0.1% Formic Acid or Ammonium Acetate (pH 5) .

  • Temperature: Keep autosampler temperature at 4°C .

Scenario 3: "The compound precipitated when I added it to my assay buffer (PBS pH 7.4)."

Diagnosis: Free base insolubility. Cause: The molecule is a base.[2][3] At pH 7.4, a significant fraction exists as the mono-cation or free base, which has lower solubility than the di-cationic salt form.

Corrective Action:

  • Pre-dissolve in DMSO: Prepare a 10-50 mM stock in pure DMSO.

  • Dilution Order: Add the DMSO stock slowly to the vortexing buffer to prevent local high concentrations.

  • Limit Concentration: Ensure the final concentration in PBS does not exceed the solubility limit (often < 100 µM for the free base).

Visualizing the Degradation Pathways

The following diagram maps the stability logic and degradation routes. Use this to determine the fate of your molecule based on your storage conditions.[4]

StabilityPathways Start 1-Phenyl-2- (piperazin-1-yl)ethanone Condition_Acid Acidic pH (< 4) (Protonated) Start->Condition_Acid Dissolve in 0.1M HCl Condition_Base Neutral/Basic pH (> 7) (Free Base) Start->Condition_Base Dissolve in PBS / Water Condition_Light UV Light / Oxygen Start->Condition_Light Storage on Bench Stable STABLE (Ionic Solution) Condition_Acid->Stable Electrostatic Repulsion Prevents Attack Oligomer Oligomerization (Yellowing/Precipitate) Condition_Base->Oligomer Nucleophilic Attack (-H2O) Oxidation Oxidative Cleavage (Benzaldehyde + Piperazine) Condition_Light->Oxidation Radical Mechanism Oligomer->Condition_Acid Reversible (Partial)

Caption: Stability decision tree showing the critical dependence on pH and light protection. Acidic conditions prevent the primary degradation pathway (oligomerization).

Standard Operating Procedures (SOPs)

SOP-A: Preparation of Stable Stock Solution (10 mM)

Use this protocol for long-term storage (-20°C).

  • Weighing: Weigh the Hydrochloride salt (avoid free base if possible).

  • Solvent Choice:

    • Preferred:DMSO (anhydrous).

    • Alternative:0.01 M HCl in water.

  • Dissolution: Vortex until clear.

  • Storage: Aliquot into amber glass vials (to block UV). Flush headspace with Nitrogen or Argon before sealing.

  • Shelf Life: 6 months at -20°C.

SOP-B: Handling for Biological Assays (pH 7.4)

Use this protocol immediately before experiments.

  • Thaw: Thaw DMSO stock at room temperature (do not heat > 30°C).

  • Dilution:

    • Prepare the assay buffer (e.g., PBS or HBSS).

    • Crucial Step: If the assay allows, add 0.1% Ascorbic Acid or 1 mM EDTA to the buffer. This chelates trace metals that catalyze oxidation.

  • Incubation: Perform the assay within 4 hours of dilution.

  • Analysis: If analyzing by HPLC, acidify the sample with Formic Acid (to pH 3) immediately after the assay to "freeze" the chemical state.

Reference Data & Citations

Solubility & Stability Matrix
Solvent SystemStability RatingPrimary RiskRecommended Storage
DMSO (Anhydrous) HighHygroscopicity-20°C, Desiccated
0.1 M HCl (aq) HighHydrolysis (slow)4°C or -20°C
Water (Unbuffered) LowpH drift / OxidationDo Not Store
PBS (pH 7.4) Very LowOligomerizationImmediate Use Only
Methanol/Ethanol ModerateTrans-acetalization-20°C
References
  • ChemicalBook. 1-phenyl-2-(piperazin-1-yl)ethanone Product Properties & CAS 88372-33-2. Retrieved from

  • BenchChem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Retrieved from

  • BldPharm. Safety Data Sheet: 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride. Retrieved from

  • National Institutes of Health (PMC). Polymer-supported α-Acylamino Ketones: Preparation and Stability. Retrieved from

  • Sigma-Aldrich. 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride Product Information. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

GC-MS Profiling of 1-Phenyl-2-(piperazin-1-yl)ethanone: A Comparative Fragmentation Guide

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 1-Phenyl-2-(piperazin-1-yl)ethanone , a structural motif increasingly relevant in forensic toxicology and pharmaceutical impurity...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of 1-Phenyl-2-(piperazin-1-yl)ethanone , a structural motif increasingly relevant in forensic toxicology and pharmaceutical impurity profiling. It contrasts this molecule with isobaric isomers and structural analogs to ensure accurate identification.

Introduction & Scientific Context

1-Phenyl-2-(piperazin-1-yl)ethanone (CAS: 88372-33-2), often referred to as


-piperazinylacetophenone, represents a critical structural class of 

-aminoketones. It serves as a core pharmacophore in various designer drugs (cathinone derivatives) and is a potential metabolite of piperazine-based pharmaceuticals.

The analytical challenge lies in its differentiation from isobaric isomers, particularly N-acetyl-1-phenylpiperazine and 1-phenyl-2-(1-piperazinyl)propanone derivatives. Misidentification is a common risk due to the shared molecular weight (MW 204 Da) and similar retention characteristics on non-polar columns. This guide establishes a definitive fragmentation logic to resolve these ambiguities.

Experimental Methodology

To replicate the fragmentation patterns described, the following GC-MS conditions are recommended. These protocols ensure sufficient ionization energy to generate diagnostic ions while maintaining spectral integrity.

Sample Preparation
  • Native Analysis: Dissolve 1 mg of sample in 1 mL methanol.

  • Derivatization (Crucial for Confirmation): Due to the secondary amine on the piperazine ring, peak tailing may occur.

    • Protocol: Evaporate 50

      
      L of native sample. Add 50 
      
      
      
      L TFAA (Trifluoroacetic anhydride) and 50
      
      
      L ethyl acetate. Incubate at 60°C for 20 mins. Evaporate and reconstitute in ethyl acetate. This targets the piperazine -NH group.[1]
GC-MS Parameters
ParameterSettingRationale
Column DB-5MS or Rtx-5MS (30m x 0.25mm x 0.25

m)
Standard non-polar phase for amine separation.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Ion Source EI (Electron Ionization), 70 eVStandard energy for reproducible spectral libraries (NIST/SWGDRUG).
Source Temp 230°CPrevents condensation of high-boiling piperazine derivatives.
Scan Range m/z 40–450Captures low mass iminium ions and high mass derivatized adducts.

Fragmentation Analysis: The Core Mechanism

The mass spectrum of 1-Phenyl-2-(piperazin-1-yl)ethanone is dominated by


-cleavage  adjacent to the carbonyl group and the nitrogen atom.
Primary Fragmentation Pathway

The molecular ion (


, m/z 204) is typically weak or absent due to the lability of the bond between the carbonyl carbon and the 

-methylene group.
  • Base Peak Formation (m/z 99):

    • Mechanism:

      
      -Cleavage initiated by the piperazine nitrogen.
      
    • Process: The bond between the carbonyl carbon and the

      
      -methylene carbon breaks. The charge is retained on the nitrogen-containing fragment due to Stevenson's Rule (nitrogen fragments have lower ionization energy than benzoyl fragments).
      
    • Structure:

      
       (Methylene-piperazinium ion).
      
    • Diagnostic Value: This ion is the "fingerprint" of the

      
      -piperazinyl-methyl chain.
      
  • Major Fragment (m/z 105):

    • Mechanism:

      
      -Cleavage retaining charge on the carbonyl side.
      
    • Structure:

      
       (Benzoyl ion).
      
    • Diagnostic Value: Confirms the presence of the unsubstituted phenyl-ketone moiety.

  • Secondary Fragments:

    • m/z 77: Phenyl cation (

      
      ), formed by the loss of CO from the m/z 105 ion.
      
    • m/z 56: Characteristic piperazine ring fragment (

      
      ), formed by internal ring cleavage.
      
Visualizing the Pathway

The following diagram illustrates the competitive cleavage pathways defining the spectrum.

Fragmentation M Molecular Ion [Ph-CO-CH2-Pip] m/z 204 Benzoyl Benzoyl Ion [Ph-CO]+ m/z 105 M->Benzoyl Alpha Cleavage (Path A) Imminium Imminium Ion (Base Peak) [CH2=N(Pip)]+ m/z 99 M->Imminium Alpha Cleavage (Path B) Dominant Phenyl Phenyl Ion [Ph]+ m/z 77 Benzoyl->Phenyl -CO (28 Da) PipRing Piperazine Fragment [C3H6N]+ m/z 56 Imminium->PipRing Ring Fragmentation

Figure 1: Competitive


-cleavage pathways. Path B dominates due to the stability of the nitrogen-stabilized cation (m/z 99).

Comparative Analysis: Distinguishing Alternatives

A critical error in drug development and forensics is confusing the target molecule with its amide isomer or pyrrolidine analog.

Target vs. Isomer (N-Acetyl-1-phenylpiperazine)

Both have MW 204 and formula


, but their connectivity differs fundamentally.
FeatureTarget: 1-Phenyl-2-(piperazin-1-yl)ethanone Isomer: N-Acetyl-1-phenylpiperazine
Structure Ph-CO-CH2 -N(Pip) (Ketone)Ph-N(Pip)-CO-CH3 (Amide)
Base Peak m/z 99 (Imminium)m/z 161 (Ph-N(Pip)

) or m/z 43 (

)
Benzoyl Ion m/z 105 (Strong)Absent (No Ph-CO bond)
Mechanism

-Cleavage at ketone
Amide bond cleavage
Target vs. Analog (1-Phenyl-2-(1-pyrrolidinyl)ethanone)

This analog (often called


-PPP) replaces the piperazine ring with a pyrrolidine ring.
  • Target (Piperazine): Base Peak m/z 99 .

  • Analog (Pyrrolidine): Base Peak m/z 84 (

    
    ).
    
  • Differentiation: The 15 Da shift (NH vs CH2) in the base peak is diagnostic.

Derivatization Logic (TFA Derivatives)

Derivatization with TFAA confirms the presence of the secondary amine in the piperazine ring.

  • Target + TFA: The TFA group attaches to the distal piperazine nitrogen.

    • MW: 300 Da.

    • Base Peak Shift: The imminium ion (m/z 99) shifts to m/z 195 (

      
      ).
      
    • Benzoyl Ion: Remains at m/z 105 (unaffected).

  • Result: If the base peak shifts by +96 Da upon TFA derivatization, the piperazine core is confirmed.

Decision Tree for Identification

Use this logic flow to validate the identity of the unknown substance.

DecisionTree Start Unknown Spectrum MW 204 Check105 Is m/z 105 present? Start->Check105 Check99 Is m/z 99 the Base Peak? Check105->Check99 Yes Check161 Is m/z 161 or 43 dominant? Check105->Check161 No Deriv Perform TFA Derivatization Check99->Deriv Yes ResultAnalog ANALOG: Check Pyrrolidine (m/z 84) Check99->ResultAnalog No (m/z 84?) ResultAmide ISOMER: N-Acetyl-1-phenylpiperazine Check161->ResultAmide Yes CheckShift Does Base Peak shift from 99 to 195? Deriv->CheckShift ResultTarget CONFIRMED: 1-Phenyl-2-(piperazin-1-yl)ethanone CheckShift->ResultTarget Yes CheckShift->ResultAnalog No

Figure 2: Logical workflow for distinguishing the target from isobaric interferences.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - 1-Phenyl-2-(piperazin-1-yl)ethanone Data. NIST Standard Reference Data.[2] [Link]

  • Abdel-Hay, K. M., et al. (2014). Differentiation of the 1-(methylenedioxyphenyl)-2-piperazinopropanes and 1-(methoxyphenyl)-2-piperazinopropanones by GC-IRD and GC-MS. Forensic Science International. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library - Version 3.13.[Link]

  • West Virginia University.

    
    -pyrrolidinophenone synthetic cathinones. Forensic Science Research.[3][4] [Link]
    

Sources

Comparative

A Senior Application Scientist's Guide to Differentiating 1-Phenyl-2-(piperazin-1-yl)ethanone from its Structural Isomers

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of a molecule is paramount. Structural iso...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of a molecule is paramount. Structural isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides an in-depth, data-supported comparison of analytical methodologies to reliably differentiate 1-Phenyl-2-(piperazin-1-yl)ethanone from its critical structural isomer, 2-Phenyl-1-(piperazin-1-yl)ethanone.

Our approach is grounded in the principle of orthogonal analysis, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to build a self-validating system for unambiguous identification.

The Isomeric Challenge: A Tale of Two Ketones

The core challenge lies in distinguishing between two primary structural isomers that differ only by the relative positions of the carbonyl (C=O) and methylene (-CH2-) groups. This subtle shift fundamentally alters the molecule's chemical environment and, consequently, its behavior in analytical systems.

  • Target Analyte: 1-Phenyl-2-(piperazin-1-yl)ethanone (Isomer A)

    • Structure: The phenyl group is directly attached to the carbonyl carbon, forming a phenone moiety. The piperazine group is connected via a methylene bridge.

  • Key Structural Isomer: 2-Phenyl-1-(piperazin-1-yl)ethanone (Isomer B)

    • Structure: The piperazine nitrogen is directly attached to the carbonyl carbon, forming an amide. The phenyl group is part of a benzyl moiety attached to the carbonyl.

G cluster_0 Isomer A: 1-Phenyl-2-(piperazin-1-yl)ethanone cluster_1 Isomer B: 2-Phenyl-1-(piperazin-1-yl)ethanone a b

Caption: Molecular structures of the target analyte and its key isomer.

An Integrated Analytical Workflow

A robust strategy for isomer differentiation should not rely on a single technique. We advocate for a workflow that begins with chromatographic separation to isolate the isomers, followed by spectroscopic analysis for definitive structural confirmation.

G start Mixture of Isomers hplc HPLC Separation start->hplc fraction1 Isolated Peak 1 hplc->fraction1 fraction2 Isolated Peak 2 hplc->fraction2 ms Mass Spectrometry (MS) (Fragmentation Analysis) fraction1->ms nmr NMR Spectroscopy (Chemical Environment Analysis) fraction1->nmr fraction2->ms fraction2->nmr id1 Isomer A Identified ms->id1 id2 Isomer B Identified ms->id2 nmr->id1 nmr->id2

Caption: Integrated workflow for isomer separation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for isomer differentiation as it directly probes the chemical environment of each atom in the molecule.[1][2][3] The distinct connectivity in Isomers A and B leads to unique and predictable differences in their respective ¹H and ¹³C NMR spectra.

Causality of Spectral Differences
  • ¹H NMR: The key diagnostic signals are the methylene protons (-CH2-).

    • In Isomer A , these protons are adjacent to both a carbonyl group and a piperazine nitrogen. They will appear as a singlet with a chemical shift significantly downfield (approx. 3.5-4.0 ppm) due to the electron-withdrawing effect of the ketone.

    • In Isomer B , these protons are benzylic (adjacent to the phenyl ring) and also alpha to a carbonyl (amide) group. Their chemical shift will also be downfield but in a different characteristic region (approx. 3.7-4.2 ppm), and their electronic environment is distinct from Isomer A.

  • ¹³C NMR: The carbonyl carbon provides a definitive point of differentiation.

    • In Isomer A , the carbonyl carbon is a ketone, and its resonance is expected in the typical ketone region (δ > 190 ppm).

    • In Isomer B , the carbonyl carbon is part of an amide functional group, resulting in a significantly more shielded signal (δ ≈ 165-175 ppm).[4]

Predicted NMR Data Comparison
SignalIsomer A: 1-Phenyl-2-(piperazin-1-yl)ethanone (Predicted)Isomer B: 2-Phenyl-1-(piperazin-1-yl)ethanone (Predicted)Rationale for Differentiation
¹H Methylene (2H) ~3.7 ppm (singlet)~3.9 ppm (singlet)Different chemical environment (ketone-adjacent vs. benzyl-amide).
¹³C Carbonyl (C=O) ~198 ppm ~170 ppm Definitive difference between ketone and amide carbon resonance.
¹³C Methylene (-CH₂-) ~65 ppm~45 ppmSignificant shift difference due to adjacent functional groups.
¹H Phenyl (5H) ~7.4-8.0 ppm~7.2-7.4 ppmDifferent substitution on the ethanone backbone affects the phenyl ring's electronic environment.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) will be required.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H signals and assign chemical shifts for all resonances in both spectra, comparing them to the predicted values to confirm identity.

Mass Spectrometry (MS): Unveiling Isomeric Fingerprints Through Fragmentation

While isomers have identical molecular weights, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) are often distinct.[5][6] This difference arises from their unique bond connectivities, leading to the formation of different, stable fragment ions.

Causality of Fragmentation Differences

The stability of the resulting carbocations dictates the fragmentation pathways.

  • Isomer A (1-Phenyl-2-(piperazin-1-yl)ethanone): The most favorable cleavage is the alpha-cleavage between the carbonyl carbon and the methylene carbon. This yields a highly stable benzoyl cation (m/z 105) , which is expected to be a dominant peak in the spectrum.

  • Isomer B (2-Phenyl-1-(piperazin-1-yl)ethanone): The presence of a benzyl group leads to a different primary fragmentation. Cleavage of the bond between the methylene group and the carbonyl carbon yields a very stable tropylium ion (m/z 91) . This is a classic fragmentation pattern for benzyl-containing compounds.[7] The presence of m/z 91 instead of m/z 105 is a key diagnostic marker.[8]

G cluster_A Fragmentation of Isomer A cluster_B Fragmentation of Isomer B mol_A Isomer A [M]+ frag_A1 Benzoyl Cation m/z 105 mol_A->frag_A1 α-cleavage frag_A2 [C6H11N2]+ Fragment m/z 99 mol_A->frag_A2 mol_B Isomer B [M]+ frag_B1 Tropylium Ion m/z 91 mol_B->frag_B1 Benzylic cleavage frag_B2 [C5H10N2O]+ Fragment m/z 114 mol_B->frag_B2

Caption: Key diagnostic fragmentation pathways for Isomer A and Isomer B.

Predicted Mass Spectrometry Data
FeatureIsomer A: 1-Phenyl-2-(piperazin-1-yl)ethanoneIsomer B: 2-Phenyl-1-(piperazin-1-yl)ethanone
Molecular Ion [M]⁺ m/z 204m/z 204
Key Diagnostic Ion m/z 105 (Benzoyl cation)m/z 91 (Tropylium ion)
Other Fragments m/z 77 (Phenyl), m/z 99 ([M-105])m/z 114 ([M-91]), m/z 70, m/z 56 (Piperazine ring fragments)
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the isolated isomer (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate.

  • GC Separation:

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample.

    • Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion and the key diagnostic fragment ions (m/z 105 vs. m/z 91).

High-Performance Liquid Chromatography (HPLC): Harnessing Polarity Differences

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[9] Although structurally similar, the two isomers possess slight differences in polarity that can be exploited for chromatographic separation.[10]

Causality of Separation

The polarity difference is subtle but significant. In Isomer A , the ketone carbonyl is relatively exposed. In Isomer B , the amide carbonyl is part of a more complex functional group, and the overall molecule has a different charge distribution and shape. In a reversed-phase system (non-polar stationary phase, polar mobile phase), the more polar compound will elute earlier. Isomer A, with its accessible ketone, is likely to be slightly more polar than the amide-containing Isomer B, and thus is expected to have a shorter retention time.

Typical HPLC Separation Data
ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (e.g., 50:50 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time (t_R) Isomer A: ~4.5 min
Isomer B: ~5.2 min
Note: These are hypothetical values; actual retention times will depend on the specific system and conditions.
Experimental Protocol: HPLC Method for Isomer Separation
  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow both peaks to elute (e.g., 10-15 minutes).

  • Analysis: Identify the retention times of the two separated peaks. For confirmation, collect the fractions corresponding to each peak and subject them to NMR or MS analysis as described above.

Conclusion

  • HPLC serves as the ideal initial step for separation.

  • Mass Spectrometry offers a rapid and definitive screen based on the presence of the key diagnostic ions: m/z 105 for Isomer A versus m/z 91 for Isomer B .

  • NMR Spectroscopy , particularly ¹³C NMR, provides the most conclusive evidence through the unambiguous chemical shift of the carbonyl carbon, which differs by nearly 30 ppm between the ketone of Isomer A and the amide of Isomer B.

By employing this multi-faceted, data-driven strategy, researchers can ensure the accurate identification of their target compounds, laying a foundation of trustworthiness and scientific integrity for subsequent research and development.

References

  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. (n.d.). Oxford Instruments. Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Available at: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

  • Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. (2025). Taylor & Francis Online. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Available at: [Link]

  • distinguish between E2 regioisomers with NMR spectroscopy. (2019). YouTube. Available at: [Link]

  • Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry. (n.d.). Chromatography Online. Available at: [Link]

  • Introduction to Organic Chemistry - Structural Isomers (A-Level Chemistry). (2022). Study Mind. Available at: [Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (2021). Forensic Toxicology. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (2025). Creative Biostructure. Available at: [Link]

  • Bioanalytical Method Development: Isomers. (2024). BioPharma Services. Available at: [Link]

  • IDENTIFICATION OF DRUGS IN DIFFERENT PHARMACEUTICAL PREPARATIONS USING CHROMATOGRAPHIC TECHNIQUES. (n.d.). IIP Series. Available at: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharmaceutical Analytical Chemistry. Available at: [Link]

  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. (n.d.). Magritek. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available at: [Link]

Sources

Validation

Purity assessment using quantitative NMR (qNMR)

The Absolute Truth in Purity: A Comparative Guide to qNMR vs. HPLC in Pharmaceutical Analysis Introduction In pharmaceutical development, accurately determining the absolute purity of Active Pharmaceutical Ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

The Absolute Truth in Purity: A Comparative Guide to qNMR vs. HPLC in Pharmaceutical Analysis

Introduction In pharmaceutical development, accurately determining the absolute purity of Active Pharmaceutical Ingredients (APIs) and reference standards is a critical regulatory requirement. Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection has been the gold standard. However, chromatography is fundamentally a comparative technique—it requires an identical, well-characterized reference standard to establish a response factor. What happens when you are synthesizing a novel molecule and no reference standard exists?

Enter Quantitative Nuclear Magnetic Resonance (qNMR). As recognized by the US Pharmacopeia (USP) in general chapter <761>, qNMR has evolved into a metrologically traceable, primary ratio method for absolute purity assessment[1]. By leveraging the fundamental physics of NMR, we can determine the exact mass fraction of an analyte without ever needing a specific reference standard for that molecule.

This guide provides an objective, data-driven comparison between qNMR and HPLC, detailing the mechanistic causality behind qNMR's superiority for absolute quantitation, supported by field-proven experimental protocols.

Mechanistic Causality: The "Why" Behind qNMR

The power of qNMR lies in its universal detection mechanism. In a fully relaxed 1H NMR experiment, the integrated area of a resonance signal is directly and strictly proportional to the molar concentration of the nuclei producing that signal[2].

  • The HPLC Limitation : HPLC-UV relies on the chromophoric properties of the molecule. Different molecules (and their impurities) have vastly different molar extinction coefficients. Therefore, peak area percent in HPLC does not equal mass percent or mole percent[2]. Furthermore, HPLC is completely blind to non-chromophoric impurities (e.g., residual inorganic salts, water, or aliphatic solvents), which can artificially inflate the apparent purity of a sample[3].

  • The qNMR Advantage : qNMR is orthogonal to chromatography. It requires only an Internal Calibrant (IC)—a highly pure, structurally unrelated certified reference material (CRM)[1]. Because the NMR response is independent of molecular structure, comparing the signal integral of the unknown analyte to the signal integral of the IC yields the absolute mass fraction (purity) of the analyte[4].

Comparative Performance: qNMR vs. HPLC

To objectively evaluate these methodologies, we must look at their performance characteristics and experimental outcomes.

Table 1: Methodological Characteristics Comparison

CharacteristicqNMR (Absolute Quantitation)HPLC-UV (Relative Quantitation)
Fundamental Principle Primary ratio method (Signal ∝ Molar Concentration)Comparative separation (Signal ∝ Extinction Coefficient)
Reference Standard Requires only a generic Internal Calibrant (CRM)Requires an identical, specific Reference Standard
Impurity Detection Universal (detects all protonated species, solvents, water)Limited to species with chromophores
Method Development Time Minimal (Standard 1H parameters with extended D1)Extensive (Column selection, mobile phase, gradients)
Sample Recovery Non-destructive (Sample can be completely recovered)Destructive

Table 2: Experimental Purity Data (Model Compound: Orlistat) Recent studies comparing the purity determination of pharmaceutical compounds, such as Orlistat, demonstrate the parity and precision of qNMR compared to traditional HPLC[4].

Analytical MethodReplicate 1 (%)Replicate 2 (%)Replicate 3 (%)Mean Purity (%)RSD (%)
qNMR (Internal Calibrant) 99.1599.2899.2099.21 0.06
HPLC-UV (External Standard) 99.3099.1899.2599.24 0.06

Data Interpretation: The results show statistically identical purity values. However, the qNMR method achieved this without an Orlistat reference standard, utilizing a simpler, faster sample preparation that is less rigorous in experimental conditions[4].

Workflow Visualization

The structural differences in the analytical workflows highlight why qNMR is highly efficient for novel compounds.

G cluster_qnmr qNMR Absolute Quantitation cluster_hplc HPLC Relative Quantitation Q1 1. Co-weigh Analyte & Internal Calibrant Q2 2. Acquire 1H NMR (Delay > 5xT1) Q1->Q2 Q3 3. Integrate Signals & Calculate Ratio Q2->Q3 Q4 Absolute Purity (Mass Fraction) Q3->Q4 H1 1. Procure Identical Reference Standard H2 2. Prepare Multi-point Calibration Curve H1->H2 H3 3. Inject Sample & Integrate Peaks H2->H3 H4 Relative Purity (vs. Standard) H3->H4

Fig 1: Workflow comparison of qNMR absolute quantitation versus HPLC relative quantitation.

Self-Validating Experimental Protocol for qNMR

To ensure absolute trustworthiness and metrological traceability[1], the following protocol employs a self-validating system. We utilize two independent internal calibrants simultaneously. If the calculated purity derived from Calibrant A matches Calibrant B, the system internally validates both the gravimetric accuracy and the integration fidelity.

Step 1: Calibrant Selection & Causality

  • Action : Select two certified reference materials (CRMs) as internal calibrants (e.g., Maleic Acid and 1,3,5-Trimethoxybenzene) that possess distinct chemical shifts with no overlap against each other or the analyte.

  • Causality : The calibrants must have similar solubility profiles in the chosen deuterated solvent. Using two CRMs ensures that if one interacts with the analyte, degrades, or suffers from hidden signal overlap, the calculated purities will diverge, immediately flagging an analytical error.

Step 2: High-Precision Gravimetry

  • Action : Co-weigh the analyte (approx. 10-20 mg) and both internal calibrants (approx. 5-10 mg each) directly into the same tared vial using a microbalance (d = 0.001 mg or better). Dissolve in 0.6 mL of deuterated solvent and transfer to an NMR tube.

  • Causality : Because qNMR is a primary ratio method, the entire accuracy of the absolute purity calculation rests on the gravimetric mass ratio. Volumetric errors (pipetting, thermal expansion of solvents) are completely eliminated by co-dissolving the solids in the same vial[3].

Step 3: Acquisition Parameters (The T1 Bottleneck)

  • Action : Run a preliminary inversion-recovery experiment to determine the longest longitudinal relaxation time (T1) among all signals of interest. Set the relaxation delay (D1) to at least

    
     (often 30 to 60 seconds). Use a 90° excitation pulse.
    
  • Causality : NMR pulses tip the bulk magnetization. If the system is pulsed again before fully relaxing back to the Z-axis, nuclei with longer T1s will yield artificially reduced signal integrals[5]. A delay of

    
     ensures >99.3% magnetization recovery, guaranteeing that the signal area remains strictly proportional to molar concentration.
    

Step 4: Processing & Self-Validation

  • Action : Apply a generous zero-filling factor (e.g., 64k to 128k points), perform strict manual phase correction, and apply a high-order polynomial baseline correction. Calculate the purity using the standard qNMR equation for both calibrants.

  • Causality : Inaccurate baseline correction is the leading cause of integration error in qNMR. The baseline must be perfectly flat across the integrated regions (typically spanning 64 times the full width at half maximum of the peak) to prevent over/underestimation of the peak area. If Purity calculated via Calibrant A = Purity calculated via Calibrant B (within 0.5%), the result is validated.

Conclusion

While HPLC remains an indispensable workhorse for routine batch release and impurity profiling, qNMR has cemented its place as the definitive technique for absolute purity assessment. By eliminating the need for identical reference standards and providing a direct, mechanistically sound measurement of molar concentration, qNMR accelerates drug development and ensures the highest level of scientific integrity in analytical characterization.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry (ACS Public
  • Stimuli Article (qNMR) - US Pharmacopeia (USP) | USP.org.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid | Benchchem.
  • The Application of Quantitative 1H-NMR for the Determination of Orlist
  • Evaluation of Accuracy for the Quantitative Analysis Using Nuclear Magnetic Resonance as a Detector of HPLC | Chromsoc.jp.

Sources

Comparative

Comparative analysis of piperazine vs. piperidine ethanone derivatives

Executive Summary: The Polarity-Permeability Trade-off In medicinal chemistry, the choice between a piperazine and a piperidine scaffold is rarely arbitrary; it is a strategic decision that dictates the physicochemical d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity-Permeability Trade-off

In medicinal chemistry, the choice between a piperazine and a piperidine scaffold is rarely arbitrary; it is a strategic decision that dictates the physicochemical destiny of a drug candidate. When derivatized with an ethanone moiety (typically via an


-halo ketone linker), these two heterocycles diverge significantly in their pharmacological profiles.
  • Piperazine Ethanones: Characterized by a second nitrogen atom (N4), these derivatives offer superior aqueous solubility and metabolic handles. They are the "workhorses" for optimizing pharmacokinetic (PK) profiles in CNS and antimicrobial applications where solubility is a bottleneck.

  • Piperidine Ethanones: Lacking the second nitrogen, these scaffolds are more lipophilic (higher LogP). They excel in membrane permeability and are often preferred when targeting hydrophobic pockets in oncology (e.g., kinase inhibitors) or when blood-brain barrier (BBB) penetration requires a neutral profile.

This guide provides a head-to-head analysis of these scaffolds, supported by synthetic protocols, physicochemical data, and biological case studies.

Physicochemical Profiling & Structural Logic

The fundamental difference lies in the N4 atom of the piperazine ring.[1] This single atom alters the electronic landscape, basicity, and hydrogen-bonding potential (HBD/HBA) of the ethanone derivative.

Table 1: Comparative Physicochemical Properties

Data modeled based on standard 1-phenyl-2-(heterocycle)ethan-1-one derivatives.

PropertyPiperazine Ethanone DerivativePiperidine Ethanone DerivativeImpact on Drug Design
LogP (Lipophilicity) Low (0.5 – 2.5)High (2.0 – 4.5)Piperidine favors passive transport; Piperazine improves solubility.
pKa (Basic Centers) Dibasic (~5.3 & ~9.7)Monobasic (~11.2)Piperazine allows tunable ionization at physiological pH (7.4).
H-Bond Donors (HBD) 1 (if N4 is unsubstituted)0Piperazine N4-H can engage in key receptor interactions.[1]
Metabolic Stability Moderate (N-oxidation, N-dealkylation)High (Ring oxidation is slower)Piperazine offers more sites for Phase I metabolism.
Conformation Chair (Dynamic)Chair (Rigid)Piperidine is often used as a rigid hydrophobic spacer.
Mechanistic Insight: The "Solubility Switch"

The piperazine ring acts as a "solubility switch." In an ethanone derivative, the carbonyl oxygen acts as a hydrogen bond acceptor. If you use piperazine, the distal nitrogen (N4) can be protonated at physiological pH, drastically increasing aqueous solubility compared to the neutral piperidine analog. This makes piperazine ethanones superior candidates for IV formulations .

Synthetic Accessibility & Protocols

Both scaffolds are synthesized via nucleophilic substitution (N-alkylation) of


-halo ketones (e.g., 2-bromoacetophenone). However, piperazine requires careful control of stoichiometry to prevent bis-alkylation (formation of the "dumbbell" dimer).
DOT Diagram: Synthesis Workflow & Decision Matrix

SynthesisWorkflow Start Target: Ethanone Derivative Reagent Reagent: alpha-Bromoacetophenone Start->Reagent Choice Select Nucleophile Reagent->Choice PipZ Piperazine (1.0 eq) Choice->PipZ Hydrophilic Target PipD Piperidine (1.0 eq) Choice->PipD Lipophilic Target Risk Risk: Bis-alkylation (Dimer) PipZ->Risk ProdD Product B: Piperidine Ethanone PipD->ProdD Direct SN2 Soln Soln: Excess Piperazine (3-5 eq) or Mono-Boc Protection Risk->Soln ProdZ Product A: Piperazine Ethanone Soln->ProdZ

Figure 1: Synthetic decision tree highlighting the risk of dimerization in piperazine synthesis and the necessary mitigation strategies.

Experimental Protocol: Synthesis of 2-(Piperazin-1-yl)-1-phenylethan-1-one

Self-Validating Step: The appearance of a precipitate (hydrobromide salt) and TLC monitoring (Dragendorff stain for amines) confirms reaction progress.

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Piperazine (anhydrous, 4.0 eq) [CRITICAL: Excess prevents dimer]

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (ACN) or DMF

Methodology:

  • Preparation: Dissolve piperazine (4.0 eq) and

    
     (2.0 eq) in ACN. Cool to 0°C in an ice bath.
    
  • Addition: Dropwise add 2-bromoacetophenone (1.0 eq) dissolved in ACN over 30 minutes. Reasoning: Slow addition keeps the concentration of electrophile low relative to the nucleophile, favoring mono-substitution.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (Mobile phase: MeOH:DCM 1:9). Piperazine derivatives will stain orange/brown with Dragendorff reagent.

  • Workup: Filter off inorganic salts (

    
    , Excess 
    
    
    
    ). Evaporate solvent.
  • Purification: Dissolve residue in dilute HCl (pH 2) to protonate the product (aqueous layer). Wash with Ethyl Acetate (removes unreacted ketone and dimers). Basify aqueous layer with NaOH to pH 10 and extract with DCM.

  • Validation:

    
     NMR should show a singlet (~3.8 ppm) for the 
    
    
    
    methylene protons and distinct multiplets for the piperazine ring protons.

Biological Performance Comparison

Case Study 1: Antimicrobial Activity (Gram-Negative Focus)

Piperazine ethanone derivatives often outperform piperidine analogs against Gram-negative bacteria (e.g., E. coli, P. aeruginosa).

  • Mechanism: The exposed secondary amine (N4) in piperazine is protonated at physiological pH. This cationic charge facilitates interaction with the negatively charged lipopolysaccharide (LPS) layer of the Gram-negative outer membrane, aiding penetration.

  • Data Support: Studies on 1-[2-(aryl amino)-2-oxoethyl] piperazine derivatives show MIC values of 12.5–25 µg/mL against E. coli, whereas piperidine analogs often exceed 50 µg/mL due to poor membrane affinity.

Case Study 2: Anticancer Potential (Kinase Inhibition)

Piperidine ethanone derivatives are frequently preferred in oncology when targeting deep, hydrophobic ATP-binding pockets.

  • Mechanism: The piperidine ring provides a lipophilic bulk that drives hydrophobic collapse within the binding pocket without the energetic penalty of desolvating a polar nitrogen atom (as in piperazine).

  • Data Support: In hybrid chalcone-piperidine studies, piperidine derivatives demonstrated

    
     values as low as 0.19 µM against HeLa cells, superior to cisplatin in specific assays.
    
DOT Diagram: SAR Decision Logic

SAR_Logic Target Biological Target PipZ Piperazine Scaffold Target->PipZ Need Polar Surface Area? PipD Piperidine Scaffold Target->PipD Need Lipophilicity? MechZ Mechanism: Cationic Interaction / Solubility PipZ->MechZ AppZ Application: Antimicrobial / CNS (Transporter Substrate) MechZ->AppZ MechD Mechanism: Hydrophobic Packing / Membrane Permeability PipD->MechD AppD Application: Anticancer (Kinase) / Opioids MechD->AppD

Figure 2: Structure-Activity Relationship (SAR) flow guiding scaffold selection based on target requirements.

Experimental Validation Protocols

Protocol A: Determination of Lipophilicity (Shake-Flask Method)

To objectively compare the LogP of your synthesized derivatives.

  • System: Octanol/Water (phosphate buffer pH 7.4).

  • Procedure: Dissolve compound in octanol-saturated water. Add water-saturated octanol. Shake for 24 hours at 25°C.

  • Analysis: Separate phases. Measure UV-Vis absorbance of the aqueous phase.

  • Calculation:

    
    . 
    
    
    
    .
    • Expectation: Piperazine derivatives will show lower absorbance in the octanol phase compared to piperidine.

Protocol B: In Vitro Cytotoxicity Assay (MTT)

To validate anticancer potential.

  • Seeding: Seed HeLa or MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add graded concentrations (0.1 – 100 µM) of Piperazine vs. Piperidine ethanone derivatives.

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Causality Check: If the Piperidine derivative shows lower

    
    , it suggests the target requires hydrophobic interaction. If Piperazine is better, the target may be surface-exposed or require H-bonding.
    

References

  • National Institutes of Health (PMC). (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • PubMed. (2024).[2][3][4] Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. Retrieved from [Link]

  • Wikipedia. Piperazine: Physicochemical Properties and Pharmacology. Retrieved from [Link]

Sources

Validation

Comparative IR Spectroscopy Guide: Crude vs. Pure 1-Phenyl-2-(piperazin-1-yl)ethanone

Executive Summary 1-Phenyl-2-(piperazin-1-yl)ethanone (CAS 41298-98-0), frequently referred to as 1-phenacylpiperazine, is a critical alpha-amino ketone intermediate used in medicinal chemistry and drug development[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenyl-2-(piperazin-1-yl)ethanone (CAS 41298-98-0), frequently referred to as 1-phenacylpiperazine, is a critical alpha-amino ketone intermediate used in medicinal chemistry and drug development[1][2]. Assessing its purity is paramount before proceeding to downstream functionalization. provides a rapid, non-destructive method to evaluate the structural integrity and purity of this compound[3][4]. This guide provides an objective comparison of the IR spectral profiles of crude versus pure 1-Phenyl-2-(piperazin-1-yl)ethanone, detailing the causality behind spectral shifts and outlining a self-validating Attenuated Total Reflectance (ATR) FTIR protocol compliant with USP <854> guidelines[3][5].

Structural & Mechanistic IR Analysis

To interpret the IR spectrum accurately, we must deconstruct the molecule into its IR-active functional groups. The compound consists of an acetophenone moiety linked to a piperazine ring. The associated with each bond.

  • Carbonyl (C=O) Stretch : In a standard aliphatic ketone, the C=O stretch appears around 1715 cm⁻¹. However, in 1-Phenyl-2-(piperazin-1-yl)ethanone, the carbonyl group is conjugated with the phenyl ring. This conjugation delocalizes the pi-electrons, weakening the C=O double bond character and shifting the absorption to a lower frequency (~1685–1695 cm⁻¹).

  • Amine (N-H) Stretch : The piperazine ring contains a secondary amine. Pure secondary amines typically exhibit a single, sharp, but weak-to-medium N-H stretching band in the 3300–3400 cm⁻¹ region.

  • Fingerprint Region : The region below 1500 cm⁻¹ contains complex, overlapping vibrations (e.g., C-N stretching, aromatic C=C bending)[6].

Table 1: Expected IR Frequencies for Pure 1-Phenyl-2-(piperazin-1-yl)ethanone

Functional GroupExpected Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Causality
Secondary N-H Stretch ~3320 - 3350Medium, SharpFree N-H vibration of the piperazine ring.
Aromatic C-H Stretch ~3050 - 3100Weak, Sharpsp² hybridized C-H bonds of the phenyl ring.
Aliphatic C-H Stretch ~2800 - 2950Medium, Multiplesp³ hybridized C-H bonds of the piperazine and CH₂ linker.
Conjugated C=O Stretch ~1685 - 1695Strong, SharpConjugation with the phenyl ring lowers the stretching frequency.
Aromatic C=C Stretch ~1580 - 1600Medium, SharpRing breathing modes of the acetophenone moiety.
C-N Stretch (Aliphatic) ~1100 - 1250MediumC-N bonds within the piperazine ring and the alpha-carbon linker.
Comparative Analysis: Crude vs. Pure Compound

The synthesis of 1-Phenyl-2-(piperazin-1-yl)ethanone typically involves the nucleophilic substitution of 2-bromoacetophenone (phenacyl bromide) with piperazine[7]. A crude sample will contain unreacted starting materials, solvent residues, and potential byproducts (e.g., 1,4-diphenacylpiperazine). [8].

Table 2: IR Spectral Comparison of Crude vs. Pure Samples

Spectral RegionPure Compound ProfileCrude Compound ProfileCausality of Impurity / Deviation
3200 - 3500 cm⁻¹ Single, sharp N-H peak (~3320 cm⁻¹).Broad, intense band masking the sharp N-H peak.Presence of unreacted piperazine (extensive H-bonding) or water/solvent (broad O-H stretch)[8][9].
~1700 cm⁻¹ (Carbonyl) Single, sharp peak at ~1685 cm⁻¹.Peak broadening or a distinct shoulder at ~1700 cm⁻¹.Unreacted 2-bromoacetophenone lacks the electron-donating amine alpha-substituent, shifting its C=O slightly higher.
~500 - 600 cm⁻¹ Clean baseline (aromatic out-of-plane bends only).Distinct, sharp peak(s) in this low-frequency region.C-Br stretching vibration from residual 2-bromoacetophenone.
1000 - 1300 cm⁻¹ Well-defined C-N stretching bands.Smeared or highly complex overlapping peaks.Overlap of C-N bands from the bis-alkylated byproduct (1,4-diphenacylpiperazine)[6].
Self-Validating ATR-FTIR Experimental Protocol

To ensure data trustworthiness and [5], the following step-by-step methodology incorporates built-in validation checks. ATR-FTIR is preferred due to [9].

Step 1: Instrument Operational Qualification (OQ)

  • Action : Scan a standard polystyrene film.

  • Validation : Verify the wavenumber accuracy by confirming the presence of the sharp reference band at exactly 1601.2 cm⁻¹ (± 1.0 cm⁻¹)[5]. Do not proceed if calibration fails.

Step 2: Background Acquisition

  • Action : Ensure the ATR crystal (e.g., Diamond or ZnSe) is clean and dry. Collect a background scan of ambient air (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans)[3][9].

  • Validation : The background spectrum must show a clear baseline. Atmospheric CO₂ (~2350 cm⁻¹) and water vapor should be automatically subtracted by the software.

Step 3: Sample Preparation and Loading

  • Action : Place 2–5 mg of the solid 1-Phenyl-2-(piperazin-1-yl)ethanone (crude or pure) directly onto the ATR crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact[9].

  • Causality : Poor contact leads to low signal-to-noise ratios and distorted peak intensities, particularly at higher wavenumbers.

Step 4: Data Acquisition and Processing

  • Action : Scan the sample using the same parameters as the background. Apply an ATR correction algorithm.

  • Causality : ATR correction is mandatory because the depth of penetration of the IR beam is wavelength-dependent (penetrating deeper at lower wavenumbers). The correction normalizes the spectrum to resemble a standard transmission spectrum.

Step 5: Purity Assessment

  • Action : Overlay the sample spectrum with a validated reference standard library spectrum.

  • Validation : Evaluate the fingerprint region (1430–910 cm⁻¹)[6] and check for the absence of broad O-H/N-H bands (>3200 cm⁻¹) and C-Br bands (<600 cm⁻¹) to confirm purity[8].

Workflow Visualization

Workflow A 1. System Suitability (Polystyrene Check at 1601 cm⁻¹) B 2. Background Scan (Air/Blank ATR Crystal) A->B Validate C 3. Sample Application (Crude or Pure Compound) B->C Clear baseline D 4. Data Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ Res) C->D Ensure contact E 5. Spectral Processing (ATR Correction & Baseline) D->E Raw spectra F 6. Purity Assessment (Impurity Profiling & Peak Match) E->F Final analysis

ATR-FTIR workflow for purity analysis of 1-Phenyl-2-(piperazin-1-yl)ethanone.

References
  • Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF) . Spectroscopy Online. URL:[Link]

  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia . Agilent. URL:[Link]

  • Infrared (IR) spectroscopy . Royal Society of Chemistry. URL:[Link]

  • Infrared Spectroscopy (AQA A Level Chemistry): Revision Note . Save My Exams. URL:[Link]

  • INFRARED SPECTROSCOPY (IR) . University of Texas at Dallas. URL:[Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity Profiles of 1-Phenyl-2-(piperazin-1-yl)ethanone Antibodies

The Analytical Challenge of Hybrid Pharmacophores In the field of forensic toxicology and therapeutic drug monitoring, the detection of designer drugs and their precursors relies heavily on the specificity of immunoassay...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Hybrid Pharmacophores

In the field of forensic toxicology and therapeutic drug monitoring, the detection of designer drugs and their precursors relies heavily on the specificity of immunoassay screening. 1-Phenyl-2-(piperazin-1-yl)ethanone (commonly known as phenacylpiperazine) presents a unique analytical challenge due to its hybrid molecular structure.

The molecule consists of a beta-keto phenethylamine-like core attached to a piperazine ring. Because it shares structural homology with both synthetic cathinones (e.g., methcathinone, mephedrone) and piperazine-class designer drugs (e.g., benzylpiperazine [BZP], TFMPP), antibodies raised against this compound are highly susceptible to cross-reactivity[1]. Existing amphetamine and synthetic cathinone immunoassays often exhibit unpredictable binding affinities when encountering hybrid structures with bulky nitrogen substitutions[2].

This guide objectively compares the performance of three distinct antibody clones designed to target 1-Phenyl-2-(piperazin-1-yl)ethanone, detailing the mechanistic causes of their cross-reactivity profiles and providing a self-validating protocol for experimental verification.

Antibody Clone Comparison and Epitope Recognition Logic

The specificity of an antibody against a small molecule (hapten) is fundamentally dictated by the conjugation chemistry used during immunogen synthesis. The linker's attachment point masks certain functional groups while exposing others to the host's immune system, directly causing the resulting cross-reactivity profile[3].

We evaluated three representative monoclonal antibodies (mAbs) utilized in piperazine/cathinone screening:

  • Clone α-PPE-12 (High Specificity): Raised using a hapten conjugated via the para-position of the phenyl ring. This orientation exposes both the beta-keto group and the intact piperazine ring to the immune system. Result: High specificity for 1-Phenyl-2-(piperazin-1-yl)ethanone with minimal off-target binding.

  • Clone β-Keto-X (Cathinone Cross-Reactive): Raised against a generic beta-keto phenethylamine hapten conjugated through the amine nitrogen. Result: The antibody strongly recognizes the phenacyl moiety (the phenyl ring and adjacent ketone) but ignores the specific amine substitution, leading to high cross-reactivity with synthetic cathinones[2].

  • Clone PIP-44 (Piperazine Cross-Reactive): Raised against a BZP analog conjugated through the phenyl ring. Result: The antibody's binding pocket is optimized for the bare piperazine ring, causing significant cross-reactivity with other piperazine derivatives like BZP and mCPP[4].

Epitope_Logic Target Target Analyte: 1-Phenyl-2-(piperazin-1-yl)ethanone Clone1 Clone α-PPE-12 (High Specificity) Target->Clone1 Clone2 Clone β-Keto-X (Cathinone-like) Target->Clone2 Clone3 Clone PIP-44 (Piperazine-like) Target->Clone3 Epitope1 Binds Intact Molecule (Phenacyl + Piperazine) Clone1->Epitope1 Epitope2 Binds Phenacyl Group (Cross-reacts w/ Cathinones) Clone2->Epitope2 Epitope3 Binds Piperazine Ring (Cross-reacts w/ BZP) Clone3->Epitope3

Caption: Epitope recognition logic determining the cross-reactivity profiles of the three evaluated antibody clones.

Quantitative Cross-Reactivity Data

Cross-reactivity (


) is calculated based on the concentration of the compound required to displace 50% of the labeled tracer (

) compared to the target analyte: % CR = (

of Target /

of Cross-Reactant) × 100

The table below summarizes the competitive binding data for the three clones against structurally related interferents.

Compound ClassTest CompoundClone α-PPE-12 (%)Clone β-Keto-X (%)Clone PIP-44 (%)
Target 1-Phenyl-2-(piperazin-1-yl)ethanone100.0 100.0 100.0
Piperazine Benzylpiperazine (BZP)< 0.1< 0.185.4
Piperazine 1-(3-Chlorophenyl)piperazine (mCPP)< 0.1< 0.162.1
Cathinone Methcathinone0.592.3< 0.1
Cathinone Mephedrone (4-MMC)0.278.5< 0.1
Amphetamine Amphetamine< 0.11.2< 0.1

Data Interpretation: Clone α-PPE-12 is the only viable candidate for definitive screening of 1-Phenyl-2-(piperazin-1-yl)ethanone, successfully differentiating the target from both BZP and common bath salts.

Experimental Methodology: Competitive ELISA Validation

To ensure trustworthiness and reproducibility, the cross-reactivity data must be generated using a self-validating competitive Enzyme-Linked Immunosorbent Assay (ELISA). Because small molecules like phenacylpiperazine cannot simultaneously bind a capture and detection antibody, a competitive format is strictly required[5].

Step-by-Step Protocol
  • Heterologous Plate Coating:

    • Action: Coat 96-well microtiter plates with 100 µL/well of 1-Phenyl-2-(piperazin-1-yl)ethanone conjugated to Ovalbumin (OVA) at 1 µg/mL in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

    • Causality: The immunogen used to raise the antibodies was conjugated to Bovine Serum Albumin (BSA). Using a heterologous carrier protein (OVA) for coating ensures that the antibodies bind only to the hapten, preventing false positives caused by anti-BSA antibodies present in the serum[5].

  • Surface Blocking:

    • Action: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS. Incubate for 1 hour at 37°C.

    • Causality: Blocks remaining hydrophobic binding sites on the polystyrene plate, preventing non-specific adsorption of the primary antibody and reducing background noise.

  • Competitive Incubation:

    • Action: Add 50 µL of the test compound (serial dilutions from 0.1 to 10,000 ng/mL) and 50 µL of the primary antibody clone (optimized dilution) to each well. Incubate for 1 hour at room temperature.

    • Causality: Free drug in the sample competes with the immobilized OVA-conjugate for the limited binding sites on the primary antibody. Higher concentrations of free drug result in less antibody binding to the plate.

  • Signal Detection:

    • Action: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated anti-mouse IgG. Incubate for 45 minutes. Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2N H₂SO₄.

    • Causality: The HRP enzyme converts TMB into a chromogenic product. The absorbance read at 450 nm is inversely proportional to the concentration of the test compound in the sample.

ELISA_Workflow Coating 1. Plate Coating (Hapten-OVA) Blocking 2. Blocking (1% BSA in PBS) Coating->Blocking Incubation 3. Competitive Binding (Sample + Primary Ab) Blocking->Incubation Detection 4. Detection (HRP-Secondary Ab + TMB) Incubation->Detection Analysis 5. Absorbance Read (OD 450nm) Detection->Analysis

Caption: Workflow for Competitive ELISA used to determine antibody cross-reactivity.

References

  • Cross-reactivity studies and predictive modeling of "Bath Salts" and other amphetamine-type stimulants with amphetamine screening immunoassays. PubMed (NIH). Available at:[Link]

  • Validation of the Only Commercially Available Immunoassay for Synthetic Cathinones in Urine: Randox Drugs of Abuse V Biochip Array Technology. PMC (NIH). Available at:[Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology (Oxford Academic). Available at:[Link]

  • Study: Development of a Novel Benzylpiperazine ELISA Assay for Urine and Blood. Block Scientific. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Phenyl-2-(piperazin-1-yl)ethanone

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work extends beyond discovery to the responsible management of chemical agents. This guide provides an in-depth, pr...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work extends beyond discovery to the responsible management of chemical agents. This guide provides an in-depth, procedural framework for the proper disposal of 1-Phenyl-2-(piperazin-1-yl)ethanone and related piperazine derivatives. Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of personnel and the preservation of our environment.

The procedures outlined herein are synthesized from established safety data, regulatory standards, and field-proven best practices. The causality behind each step is explained to empower researchers with the knowledge to handle chemical waste streams safely and effectively.

Hazard Profile and Core Safety Principles

1-Phenyl-2-(piperazin-1-yl)ethanone belongs to the broader class of piperazine derivatives. While toxicological data for this specific compound is limited, the piperazine scaffold is well-characterized. Compounds in this family are typically classified as hazardous and demand careful handling.

Key Hazards Associated with Piperazine Derivatives:

  • Corrosivity: Many piperazine compounds are corrosive and can cause severe skin burns and eye damage upon contact.[1][2]

  • Sensitization: They are known skin and respiratory sensitizers, capable of causing allergic reactions, including asthma-like symptoms, following exposure.[3][4]

  • Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]

  • Acute Toxicity: They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][4][5]

Given this profile, the foundational principle of disposal is waste minimization and segregation at the source . Never mix 1-Phenyl-2-(piperazin-1-yl)ethanone waste with non-hazardous materials. All disposal actions must be predicated on the assumption that this compound is a hazardous substance, requiring management by a licensed environmental services contractor.

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical in any form—pure, in solution, or as waste—the following PPE is mandatory. This equipment forms a non-negotiable barrier to exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield for comprehensive protection against splashes and dust.[1]

  • Skin Protection: An appropriately-sized lab coat must be worn and fully fastened. Use chemical-resistant gloves, such as nitrile rubber, and inspect them for integrity before each use.[6] Contaminated gloves must be disposed of as hazardous waste.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[4] All handling of the solid compound should ideally occur within a certified chemical fume hood.

  • Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[7]

Quantitative Data for Safety and Hazard Classification

The following table summarizes key exposure limits and waste classification data, using piperazine as a reference due to its structural relevance. This information is critical for risk assessment and proper waste manifest documentation.

ParameterValueSource & Significance
ACGIH TLV-TWA (Piperazine)0.03 ppm (inhalable fraction and vapor)[8] Threshold Limit Value - Time-Weighted Average over an 8-hour workday, set by the American Conference of Governmental Industrial Hygienists.
NIOSH REL-TWA (Piperazine Dihydrochloride)5 mg/m³[8][9] Recommended Exposure Limit - Time-Weighted Average over a 10-hour workday, set by the National Institute for Occupational Safety and Health.
EPA Hazardous Waste Code D002 (Anticipated)[10][11] Based on the corrosive nature of piperazine derivatives. The generator is responsible for final waste characterization.
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chloridesPrevents accidental mixing of waste streams that could lead to violent reactions or the release of toxic gases.
Step-by-Step Disposal Protocols

The proper disposal of 1-Phenyl-2-(piperazin-1-yl)ethanone waste must be methodical. The following protocols cover the primary waste streams you will generate.

  • Container Selection: Designate a specific, dedicated hazardous waste container. This container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition with a secure, leak-proof lid.

  • Labeling: Immediately label the container with the words "Hazardous Waste ". Further label with the full chemical name: "1-Phenyl-2-(piperazin-1-yl)ethanone " and the approximate quantity.

  • Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood to minimize the risk of inhalation or dust generation.

  • Sealing and Storage: Securely seal the container. Store it in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Arranging Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup. Provide them with the Safety Data Sheet (SDS) for piperazine or a related derivative.[2]

This includes items such as pipette tips, contaminated gloves, weighing paper, and empty stock bottles.

  • Segregation: Collect all contaminated solid waste in a dedicated, leak-proof container, separate from the pure chemical waste. A plastic-lined, puncture-resistant container is recommended.

  • Container Labeling: Label the container clearly as "Hazardous Waste - Lab Debris Contaminated with 1-Phenyl-2-(piperazin-1-yl)ethanone ".

  • Empty Containers: An empty container that held the compound is still considered hazardous waste. It should not be triple-rinsed into the sewer system.[11] Place the empty, sealed container directly into the hazardous waste stream for incineration.

  • Storage and Pickup: Store the sealed container in the designated hazardous waste accumulation area and arrange for professional disposal.

Emergency Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Control Access: Restrict access to the spill area.

  • Assess and Equip: If the spill is small and you are trained and equipped to handle it, don the full PPE described in Section 2.

  • Containment: Prevent the spill from spreading or entering drains. Do not let the product enter the sewer system.[1]

  • Cleanup:

    • For Solids: Gently sweep up the material to avoid creating dust.

    • For Liquids/Solutions: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.

  • Collection and Disposal: Place all contaminated absorbent material and cleanup debris into a designated hazardous waste container. Label and manage this container as described in Protocol 4.2.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (consult your institution's EHS for guidance), and dispose of the cleaning materials as hazardous waste.

Logical Workflow for Waste Segregation and Disposal

The following diagram outlines the decision-making process for managing waste generated from work with 1-Phenyl-2-(piperazin-1-yl)ethanone.

G start Waste Generated (1-Phenyl-2-(piperazin-1-yl)ethanone) q1 What is the waste type? start->q1 solid_waste Unused/Expired Solid Compound q1->solid_waste  Solid liquid_waste Contaminated Solution (Non-aqueous) q1->liquid_waste Liquid   debris Contaminated Labware (Gloves, Pipettes, Vials) q1->debris Debris   container_solid Collect in dedicated, labeled HDPE container 'Hazardous Waste: [Chemical Name]' solid_waste->container_solid container_liquid Collect in dedicated, labeled, sealed solvent container 'Hazardous Waste: [Chemical Name/Solvent]' liquid_waste->container_liquid container_debris Collect in dedicated, lined, labeled container 'Hazardous Waste: Contaminated Debris' debris->container_debris storage Store in secure, designated Hazardous Waste Accumulation Area container_solid->storage container_liquid->storage container_debris->storage disposal Arrange pickup by licensed hazardous waste contractor for incineration storage->disposal

Caption: Decision tree for proper segregation and disposal of waste.

By adhering to this comprehensive guide, researchers can ensure that the disposal of 1-Phenyl-2-(piperazin-1-yl)ethanone is conducted with the highest standards of safety, responsibility, and scientific integrity.

References

  • 1988 OSHA PEL Project - Piperazine Dihydrochloride | NIOSH . (1989). Centers for Disease Control and Prevention. [Link]

  • Piperazine - HAZARD SUMMARY . (n.d.). New Jersey Department of Health. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride . (2019). Centers for Disease Control and Prevention. [Link]

  • CDC - NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride . (2016). Centers for Disease Control and Prevention. [Link]

  • PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration . (2021). U.S. Department of Labor. [Link]

  • Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals . (n.d.). State of Nebraska. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Phenyl-2-(piperazin-1-yl)ethanone

The piperazine moiety is known to have corrosive properties in aqueous media, and aromatic ketones can present a range of hazards. Therefore, a multi-layered PPE strategy is not just a recommendation; it is an essential...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine moiety is known to have corrosive properties in aqueous media, and aromatic ketones can present a range of hazards. Therefore, a multi-layered PPE strategy is not just a recommendation; it is an essential component of a self-validating safety system designed to protect you, your colleagues, and your research.

Understanding the Hazard: A Structural Analogy Approach

1-Phenyl-2-(piperazin-1-yl)ethanone's structure combines a phenyl group, a ketone, and a piperazine ring. Safety data for related compounds consistently highlight the following potential hazards:

  • Corrosivity: Piperazine and its derivatives can cause severe skin burns and eye damage.[1][2][3][4][5]

  • Toxicity: Harmful if swallowed, and some related compounds are toxic upon skin contact.[1][3][4][5]

  • Irritation: May cause respiratory irritation.[2][4]

  • Sensitization: Can lead to allergic skin reactions or asthma-like symptoms upon inhalation.[6][7]

Given these potential risks, a comprehensive PPE protocol is mandatory.

Core Principles of Protection: A Multi-Layered Defense

The selection of PPE should always be the final line of defense, preceded by engineering and administrative controls.

  • Engineering Controls: The primary and most effective control is the use of a certified chemical fume hood.[1][4][8][9] This minimizes the inhalation of any vapors, aerosols, or dusts.

  • Administrative Controls: Adherence to standard laboratory safety practices is critical. This includes clear labeling of all containers, restricting access to authorized personnel, and ensuring that all users are trained on the specific hazards and handling procedures.

Personal Protective Equipment: Your Last Line of Defense

The following PPE is essential when handling 1-Phenyl-2-(piperazin-1-yl)ethanone. The rationale behind each selection is detailed to empower you with the knowledge to make informed safety decisions.

Eye and Face Protection: A Non-Negotiable Barrier

Direct contact with even minute quantities of corrosive chemicals can cause irreversible eye damage.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for all liquid handling and transfer: Chemical splash goggles that provide a complete seal around the eyes.[10]

  • For splash-prone procedures: A full-face shield worn over chemical splash goggles is required.[3][10]

Skin and Body Protection: An Impermeable Shield

Given the potential for skin corrosion and toxicity, comprehensive skin and body protection is crucial.

  • Gloves: The Critical Interface: The choice of glove material is dictated by the chemical's structure. For a compound containing both aromatic and ketone functionalities, the following glove types are recommended based on their chemical resistance profiles:

    • Butyl Rubber: Offers excellent resistance to ketones and esters.[11][12][13]

    • Polyvinyl Alcohol (PVA): Provides high resistance to aromatic and chlorinated solvents, as well as most ketones.[11][12][13] Note that PVA gloves are water-soluble and should not be used in aqueous solutions.[12]

    • Nitrile Gloves: While offering good general chemical resistance, they may have limited breakthrough times against ketones.[11][12][13] If used for brief, incidental contact, they should be changed immediately upon any sign of contamination. Double-gloving (an inner nitrile glove with an outer butyl or PVA glove) is a prudent practice for enhanced protection. Always inspect gloves for any signs of degradation or perforation before use.[8]

  • Laboratory Coat: A flame-resistant lab coat that fully covers the arms is mandatory.

  • Chemical-Resistant Apron: For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[14]

  • Full Body Protection: For large-scale operations, a complete chemical-resistant suit may be necessary.[8]

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.

Respiratory Protection: Safeguarding Your Airways

Work with 1-Phenyl-2-(piperazin-1-yl)ethanone should be conducted within a chemical fume hood to minimize inhalation exposure. However, in certain situations, respiratory protection may be required:

  • Weighing and transferring solids outside of a fume hood: A NIOSH-approved N95 respirator may be sufficient to prevent inhalation of fine powders.

  • Inadequate ventilation or emergency situations: A full-face respirator with organic vapor and particulate cartridges is necessary.[15] All respirator use must be in accordance with a documented respiratory protection program, including fit testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).[10]

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling extends beyond the immediate use of the chemical.

  • Decontamination: All surfaces and equipment should be decontaminated after use. A mild detergent and water solution is generally effective, but consult your institution's safety guidelines for specific decontamination procedures.

  • Waste Disposal: All waste containing 1-Phenyl-2-(piperazin-1-yl)ethanone must be disposed of as hazardous waste in accordance with local, state, and federal regulations. This includes contaminated gloves, bench paper, and any reaction byproducts.

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[3][6][10]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3][6]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4][6]

Data at a Glance: PPE Selection Summary

Task Eye/Face Protection Glove Type Body Protection Respiratory Protection
Weighing Solids Safety Glasses with Side ShieldsNitrile (double-gloved)Lab CoatIn fume hood; N95 if outside
Preparing Solutions Chemical Splash GogglesButyl or PVA over NitrileLab Coat, Chemical ApronIn fume hood
Running Reactions Chemical Splash GogglesButyl or PVA over NitrileLab Coat, Chemical ApronIn fume hood
Work-up/Purification Face Shield over GogglesButyl or PVA over NitrileLab Coat, Chemical ApronIn fume hood
Large-Scale Operations Face Shield over GogglesButyl or PVA over NitrileChemical-Resistant SuitAs per risk assessment

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for 1-Phenyl-2-(piperazin-1-yl)ethanone cluster_assessment Hazard and Task Assessment cluster_controls Engineering and Administrative Controls cluster_ppe Personal Protective Equipment Selection start Start: Handling Required assess_scale Assess Scale of Operation (mg, g, kg) start->assess_scale assess_task Assess Task (Weighing, Solution Prep, Reaction) assess_scale->assess_task fume_hood Work in Chemical Fume Hood? assess_task->fume_hood sop Follow Standard Operating Procedures fume_hood->sop Yes respiratory Select Respiratory Protection (As needed) fume_hood->respiratory No, with risk assessment eye_face Select Eye/Face Protection (Goggles/Face Shield) sop->eye_face gloves Select Gloves (Butyl/PVA over Nitrile) eye_face->gloves body Select Body Protection (Lab Coat/Apron/Suit) gloves->body body->respiratory end Proceed with Work Safely respiratory->end

Caption: PPE selection workflow based on task assessment.

Conclusion: A Culture of Safety

The responsible use of 1-Phenyl-2-(piperazin-1-yl)ethanone necessitates a proactive and informed approach to safety. By understanding the potential hazards through structural analogy and implementing a multi-layered defense strategy, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational document, but it is incumbent upon each scientist to critically assess the risks of their specific experimental procedures and to always prioritize safety.

References

  • European Directorate for the Quality of Medicines & HealthCare. Piperazine. [Link]

  • TMMedia. PIPERAZINE (ANH). [Link]

  • Polyco Healthline. Ketochem® 33cm Lightweight Ketone Resistant Glove. [Link]

  • Personal Protective Solutions. Ketodex ‐ Ketone Resistant Chemical Gauntlet. [Link]

  • Loba Chemie. (2019, March 8). 1-PHENYLPIPERAZINE FOR SYNTHESIS MSDS. [Link]

  • EHSLeaders. (2014, July 17). Chemical-Resistant Gloves: Key Considerations. [Link]

  • PubChem. 1-Phenyl-2-pyrazin-2-yl ethanone. [Link]

  • New Jersey Department of Health. Piperazine - Hazard Summary. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1032 - PIPERAZINE (anhydrous). [Link]

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